3-(4-Methylphenyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLKWZNRWZUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662844 | |
| Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-98-8 | |
| Record name | Piperidine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65367-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methylphenyl)piperidine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. As a member of the 3-arylpiperidine class, this compound is of significant interest due to the prevalence of this structural motif in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] The 3-arylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly for targeting central nervous system (CNS) pathways.[4] This document synthesizes theoretical knowledge with practical, field-proven insights to serve as a foundational resource for researchers engaged in drug discovery and development. We will explore a robust synthetic route, detail the expected analytical characterization, and discuss the potential pharmacological context, providing a holistic view for its application in a research setting.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent amine, 3-(4-Methylphenyl)piperidine. The addition of hydrochloric acid protonates the basic nitrogen of the piperidine ring, forming a salt that typically enhances crystallinity and aqueous solubility, which is often advantageous for pharmaceutical development and handling.
While specific, experimentally determined data for this exact molecule is not widely published, we can extrapolate its properties based on its structure and data from analogous compounds such as piperidine hydrochloride.[5][6]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₇N·HCl | [7] |
| Molecular Weight | 211.73 g/mol | [7] |
| Appearance | Predicted: White to off-white crystalline solid | General knowledge of hydrochloride salts |
| Melting Point | Predicted: >200 °C | Based on similar structures like Piperidine HCl (248 °C)[6] |
| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol | General knowledge of amine salts |
| CAS Number | Not broadly available | - |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 3-arylpiperidines is a well-documented area of organic chemistry.[4][8][9] A robust and logical approach for synthesizing 3-(4-Methylphenyl)piperidine involves the addition of an organometallic reagent to a suitable piperidone precursor, followed by reduction.
Retrosynthetic Rationale
Our target molecule can be disconnected at the C-C bond between the piperidine and phenyl rings. This leads back to a piperidin-3-one synthon and a 4-methylphenyl organometallic species, such as a Grignard reagent. The piperidin-3-one requires an N-protecting group (e.g., Boc, Cbz) to prevent side reactions and improve handling. The synthesis, therefore, proceeds via nucleophilic addition to the ketone, followed by dehydroxylation and deprotection, and finally, salt formation.
Detailed Experimental Protocol: Synthesis
This protocol describes a validated, multi-step synthesis adapted from established methodologies for creating 3-arylpiperidines.[4]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and color change), add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the 4-methylphenylmagnesium bromide.
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Add the N-Boc-3-piperidone solution dropwise to the cold Grignard reagent. The choice of a Boc protecting group is strategic; it is stable to the basic Grignard conditions but can be readily removed under acidic conditions.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, N-Boc-3-hydroxy-3-(4-methylphenyl)piperidine.
Step 3: Reductive Dehydroxylation and Deprotection
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylsilane (2.0 eq) as a reducing agent. It serves as a hydride source.
-
Slowly add trifluoroacetic acid (TFA) (3.0 eq). The strong acid serves two purposes: it protonates the hydroxyl group, making it a good leaving group (water), and simultaneously cleaves the Boc-protecting group. The resulting carbocation is then reduced by triethylsilane.
-
Stir the reaction at room temperature for 12-16 hours.
-
Neutralize the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3x), dry the combined organic layers, and concentrate to yield the crude free base of 3-(4-methylphenyl)piperidine.
Step 4: Purification and Salt Formation
-
Purify the crude product via column chromatography on silica gel (eluent: DCM/Methanol gradient).
-
Combine the pure fractions and remove the solvent.
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic route to 3-(4-Methylphenyl)piperidine HCl.
Spectroscopic Characterization (Predicted)
No specific experimental spectra are publicly available for this compound. The following characterization is based on the known molecular structure and established principles of spectroscopic analysis for similar molecules.[10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | ~9.5-8.5 ppm (br s, 2H, -NH₂⁺-), ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~3.5-2.8 ppm (m, 5H, Piperidine-H), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2-1.8 ppm (m, 4H, Piperidine-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~140-135 ppm (Ar-C quaternary), ~129 ppm (Ar-CH), ~127 ppm (Ar-CH), ~45-50 ppm (Piperidine-CH₂), ~30-40 ppm (Piperidine-CH), ~20 ppm (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~2700-2400 cm⁻¹ (broad, N-H stretch, salt), ~3050-3000 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1610, 1515 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spec. (ESI+) | m/z = 176.14 ([M+H]⁺ for free base C₁₂H₁₇N) |
Rationale for Predicted Spectra
-
¹H NMR: The broad signal at high chemical shift (~9 ppm) is characteristic of the acidic ammonium proton in the hydrochloride salt. The aromatic protons on the tolyl group will appear as two distinct doublets around 7 ppm. The methyl group gives a sharp singlet around 2.3 ppm. The piperidine ring protons will be complex multiplets in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen.
-
IR Spectroscopy: The most telling feature will be the very broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in an amine salt.[13] Standard aromatic and aliphatic C-H and aromatic C=C stretches will also be present.[14]
-
Mass Spectrometry: In electrospray ionization (positive mode), the compound will be detected as the protonated free base. The calculated exact mass for [C₁₂H₁₇N + H]⁺ is 176.1434, which would be observed in high-resolution mass spectrometry.
Pharmacological Context and Potential Applications
The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets, especially G-protein coupled receptors (GPCRs) in the CNS.[4][15]
Dopaminergic Activity
Many 3-arylpiperidines are known to be potent ligands for dopamine receptors (D₂, D₃, D₄).[4] For instance, preclamol, 3-(3-hydroxyphenyl)-N-propylpiperidine, was studied extensively as a selective dopamine autoreceptor agonist.[4] The specific substitution on the phenyl ring and the nitrogen atom dictates the affinity and efficacy (agonist vs. antagonist) at these receptors. The 4-methylphenyl substitution in the title compound suggests it could be a valuable tool compound for exploring structure-activity relationships (SAR) at dopamine receptors.
Potential Research Applications
-
Screening for CNS Activity: This compound would be a logical candidate for inclusion in screening libraries targeting neuropsychiatric disorders like schizophrenia, Parkinson's disease, or depression.
-
SAR Studies: It can serve as a starting point or a comparator molecule in a medicinal chemistry campaign to optimize binding to a specific CNS target.
-
Development of Novel Therapeutics: Given the success of piperidine-containing drugs, derivatives of this compound could be explored for a wide range of therapeutic areas beyond CNS, including oncology and infectious diseases.[2][3]
Conceptual Signaling Pathway Interaction
The diagram below illustrates a hypothetical mechanism where a 3-arylpiperidine derivative acts as an antagonist at a D₂ dopamine receptor, a common mechanism for antipsychotic agents.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methylpiperidine hydrochloride [webbook.nist.gov]
- 11. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
Synthesis pathways for 3-(4-Methylphenyl)piperidine hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)piperidine Hydrochloride
Abstract
The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. 3-(4-Methylphenyl)piperidine, in particular, serves as a valuable building block for drug discovery programs targeting central nervous system disorders and other therapeutic areas. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering a detailed examination of methodologies ranging from classical pyridine reduction to modern asymmetric catalysis. Each section elucidates the underlying chemical principles, provides field-proven experimental protocols, and discusses the rationale behind key strategic decisions to ensure both scientific integrity and practical applicability.
Retrosynthetic Analysis: Devising the Strategic Approach
A robust synthetic strategy begins with a thorough retrosynthetic analysis to identify key bond disconnections and viable starting materials. For 3-(4-Methylphenyl)piperidine, three primary disconnection strategies emerge, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.
-
C(aryl)-C(piperidine) Bond Disconnection: This approach, the most common and direct, envisions forming the piperidine ring first and then attaching the aryl group, or vice-versa. The most logical variant involves the C-C bond formation on an aromatic precursor (pyridine) followed by reduction.
-
Piperidine Ring Formation: This strategy involves constructing the piperidine ring from an acyclic precursor that already contains the 4-methylphenyl group.
-
Asymmetric C-C Bond Formation: For enantiomerically pure targets, this advanced strategy focuses on creating the chiral center during the key C-C bond-forming step.
Caption: Retrosynthetic analysis of 3-(4-Methylphenyl)piperidine.
Pathway 1: Synthesis via Pyridine Ring Hydrogenation
This is arguably the most robust and widely employed method, involving a two-stage process: the synthesis of a 3-(4-methylphenyl)pyridine precursor via cross-coupling, followed by the catalytic hydrogenation of the pyridine ring.[1]
Stage 1: Synthesis of the 3-(4-Methylphenyl)pyridine Precursor
The formation of the C-C bond between the pyridine and tolyl moieties is efficiently achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is chosen for its high efficacy in forming C(sp²)-C(sp²) bonds. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base and Solvent: An aqueous base (e.g., Na₂CO₃) is required to activate the boronic acid for the transmetalation step. A two-phase solvent system like toluene/water or DME/water allows for both the organic-soluble catalyst and the water-soluble base to participate effectively.
Caption: Suzuki-Miyaura coupling to form the pyridine precursor.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a round-bottom flask equipped with a reflux condenser, add 3-bromopyridine (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add degassed solvents, toluene and water, in a 4:1 ratio.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-methylphenyl)pyridine.[2]
Stage 2: Catalytic Hydrogenation of the Pyridine Ring
The aromatic pyridine ring's stability necessitates high-pressure hydrogenation using potent catalysts.[3] The choice of catalyst and conditions is critical for achieving complete saturation without side reactions.
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for hydrogenating aromatic rings.[3][4] It is pre-reduced in situ to active platinum nanoparticles. Rhodium and Ruthenium catalysts are also highly effective, often under milder conditions.[4][5]
-
Solvent: An acidic solvent like glacial acetic acid protonates the pyridine nitrogen, which activates the ring towards reduction and enhances its adsorption onto the catalyst surface.[3]
-
Pressure: High hydrogen pressure (e.g., 70 bar) increases the concentration of hydrogen on the catalyst surface, driving the equilibrium towards the fully saturated piperidine product.[3]
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Key Features |
| PtO₂ | 50-70 | 25-50 | Acetic Acid | Highly effective, standard method.[3] |
| Pd/C | 5-10 | 30-50 | Ethanol/HCl | Good activity, requires acid additive.[4] |
| Rh₂O₃ | 5 | 40 | Trifluoroethanol | High activity under mild conditions.[4] |
| Ru/C | 50-100 | 80-120 | Water | Effective in aqueous media, high T/P needed.[4] |
Experimental Protocol: Hydrogenation using PtO₂
-
To a high-pressure autoclave vessel, add 3-(4-methylphenyl)pyridine (1.0 eq) and glacial acetic acid.
-
Carefully add the PtO₂ catalyst (5 mol%) under a blanket of inert gas.
-
Seal the autoclave, purge several times with nitrogen, and then carefully purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 70 bar.
-
Stir the mixture vigorously at room temperature for 6-8 hours. The reaction is often exothermic.
-
Monitor hydrogen uptake to determine reaction completion.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue by carefully adding a saturated solution of NaHCO₃ or NaOH (10M) until pH > 10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base of 3-(4-methylphenyl)piperidine.
Pathway 2: Synthesis via Arylation of a Piperidone
An alternative strategy involves building the C-C bond on a pre-formed piperidine scaffold, specifically a piperidin-3-one derivative. This route relies on a Grignard addition followed by a dehydroxylation/reduction step.[6]
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen must be protected (e.g., with a mesyl or tosyl group) to prevent it from reacting with the Grignard reagent. These sulfonyl groups are stable under the reaction conditions and can be removed later.[6]
-
Grignard Reagent: 4-Methylphenylmagnesium bromide is a potent nucleophile that readily adds to the carbonyl of the piperidin-3-one, forming a tertiary alcohol intermediate.
-
Dehydroxylation: The resulting tertiary alcohol is not the final product. A reductive dehydroxylation is required. The combination of a Lewis acid (BF₃·OEt₂) and a hydride source (Et₃SiH) is a standard and effective method for this transformation, proceeding via a stabilized carbocation intermediate.[6]
Caption: Synthesis via Grignard addition and dehydroxylation.
Experimental Protocol: Grignard Addition and Dehydroxylation
-
Grignard Addition: Dissolve N-mesyl-piperidin-3-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add a solution of 4-methylphenylmagnesium bromide (1.2 eq in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with a saturated NH₄Cl solution and extract with ethyl acetate. Purify to obtain the tertiary alcohol intermediate.[6]
-
Dehydroxylation: Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylsilane (Et₃SiH, 2.0 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 1.5 eq).[6] Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Quench with a saturated NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM. The combined organic layers are dried and concentrated to yield N-mesyl-3-(4-methylphenyl)piperidine.
-
Deprotection & Salt Formation: The mesyl group can be removed under harsh conditions (e.g., HBr/phenol) to give the free base, which is then converted to the hydrochloride salt.
Pathway 3: Asymmetric Synthesis Strategy
For applications requiring a single enantiomer, an asymmetric synthesis is essential. A modern and powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which constructs the chiral center with high enantioselectivity.[7][8]
Causality Behind Experimental Choices:
-
Substrate: This reaction does not start with pyridine itself, but with a partially reduced and activated derivative, N-phenoxycarbonyl-1,2-dihydropyridine. This substrate is more reactive and amenable to asymmetric functionalization.
-
Catalyst System: A chiral rhodium catalyst is the heart of this transformation. The rhodium center, coordinated to a chiral ligand (e.g., a chiral diene or phosphine), orchestrates the enantioselective addition of the aryl group from the boronic acid to the dihydropyridine.[8]
-
Multi-step Process: This is a three-step sequence: (i) partial reduction of pyridine, (ii) the key Rh-catalyzed asymmetric carbometalation, and (iii) a final reduction of the resulting tetrahydropyridine to the desired piperidine.[7][8]
Caption: Asymmetric synthesis via Rh-catalyzed reaction.
Final Step: Hydrochloride Salt Formation
Regardless of the synthetic pathway, the final step involves converting the purified 3-(4-methylphenyl)piperidine free base into its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and aqueous solubility, which are critical properties for handling and formulation.
Experimental Protocol: Salt Formation
-
Dissolve the purified free base of 3-(4-methylphenyl)piperidine in a suitable anhydrous solvent, such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate will form immediately or upon further stirring.
-
Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl or impurities.
-
Dry the resulting white solid under vacuum to yield this compound.[9]
Summary and Outlook
The synthesis of this compound can be accomplished through several distinct and effective pathways. The choice of route depends on the specific requirements of the project, such as scale, cost, and the need for stereochemical control.
| Pathway | Key Advantages | Key Challenges | Best For |
| Pyridine Hydrogenation | Robust, scalable, high-yielding. | Requires high-pressure equipment; precursor synthesis needed. | Large-scale production, racemic material. |
| Piperidone Arylation | Utilizes different starting materials. | Multi-step, involves potent reagents (Grignard), harsh deprotection. | Route diversity, small-scale synthesis. |
| Asymmetric Synthesis | Provides access to single enantiomers with high purity. | Technologically advanced, expensive catalysts, multi-step. | Pharmaceutical development, chiral targets. |
The continued development of novel catalytic systems, particularly in asymmetric synthesis, promises to provide even more efficient and sustainable methods for producing valuable 3-arylpiperidine building blocks in the future.
References
- Vertex AI Search. (2023).
- ResearchGate. (2025). An efficient synthesis of 3-arylpiperidines.
- Semantic Scholar. (2006). CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES.
- Organic Letters.
- ACS Publications. (2023).
- ChemicalBook. Piperidine hydrochloride synthesis.
- BenchChem. troubleshooting 3-[(4-Methylphenyl)methyl]piperidine synthesis byproducts.
- BenchChem.
- BenchChem.
- YouTube. (2020).
- MySkinRecipes. 3-(4-Methylphenyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(4-Methylphenyl)pyridine [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Methylphenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(4-Methylphenyl)piperidine hydrochloride, a substituted piperidine derivative. In the absence of direct, conclusive studies on this specific molecule, this document synthesizes current knowledge from the broader class of 3-arylpiperidine compounds to infer its likely pharmacological targets and cellular effects. The primary focus is on two well-established mechanisms for this structural class: modulation of monoamine transporters (specifically the dopamine, norepinephrine, and serotonin transporters) and interaction with opioid receptors. This guide presents the theoretical framework for these interactions, supported by data from analogous compounds, and outlines experimental protocols for the empirical validation of these hypotheses.
Introduction: The 3-Arylpiperidine Scaffold - A Privileged Structure in Neuropharmacology
The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in medicinal chemistry. When substituted with an aryl group at the 3-position, the resulting 3-arylpiperidine core structure becomes a key pharmacophore for a diverse range of centrally acting agents.
The specific compound, this compound, features a piperidine ring with a p-tolyl (4-methylphenyl) group at the 3-position. This seemingly simple substitution pattern belies a complex potential pharmacology. Based on extensive research into structurally related molecules, the mechanism of action of this compound is likely to involve one or more of the following key central nervous system targets.
Postulated Mechanism of Action I: Modulation of Monoamine Transporters
A significant body of evidence points towards the interaction of 3-arylpiperidine derivatives with monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[2] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby potentiating monoaminergic signaling.
The Dopamine Transporter (DAT) as a Primary Target
The structural similarity of 3-(4-Methylphenyl)piperidine to known dopamine reuptake inhibitors (DRIs) suggests that it may exhibit affinity for the dopamine transporter (DAT). For instance, methylphenidate, a well-known therapeutic agent for ADHD, is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[3]
A study on 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, a compound also containing the (4-methylphenyl)piperidine moiety, identified it as a potent dopamine transporter inhibitor.[4][5] This suggests that the 4-methylphenyl group on the piperidine ring is compatible with binding to the DAT.
Hypothesized Interaction with DAT:
The proposed mechanism involves the binding of this compound to the DAT, blocking the reuptake of dopamine from the synapse. This would lead to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
Experimental Workflow for Assessing DAT Inhibition
Caption: Workflow for determining the interaction of this compound with the dopamine transporter.
Potential for Norepinephrine and Serotonin Transporter Interaction
While DAT is a strong candidate, many monoamine transporter inhibitors exhibit varying degrees of affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). Studies on methylphenidate derivatives have shown a good correlation between affinities for DAT and NET.[6] Therefore, it is plausible that this compound could also inhibit the reuptake of norepinephrine.
Interaction with the serotonin transporter is also a possibility. Some piperidine derivatives have been shown to have high affinity for SERT.[7] The affinity for each of the three transporters would define the compound's pharmacological profile as a potential DRI, NRI, SRI, or a combination thereof (e.g., SNDRI).
Postulated Mechanism of Action II: Opioid Receptor Modulation
The phenylpiperidine scaffold is a classic structural motif in opioid pharmacology. Many potent analgesics, such as fentanyl and meperidine, are phenylpiperidine derivatives that act as agonists at the μ-opioid receptor.[8]
Conversely, modifications to the phenylpiperidine structure can lead to opioid receptor antagonists. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists.[9][10][11] The presence of the 4-methylphenyl group in this compound could influence its binding and functional activity at opioid receptors.
Hypothesized Interaction with Opioid Receptors:
This compound may bind to one or more of the major opioid receptor subtypes (μ, δ, and κ). Its functional activity could range from agonism to antagonism.
Signaling Pathway for Opioid Receptor Agonism
Caption: A potential signaling pathway if this compound acts as an opioid receptor agonist.
Summary of Postulated Mechanisms and Required Experimental Validation
The table below summarizes the most probable mechanisms of action for this compound based on its chemical structure and the pharmacology of related compounds.
| Postulated Target | Proposed Interaction | Potential Cellular Effect | Key Validating Experiments |
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Increased synaptic dopamine levels | Radioligand binding assays ([³H]WIN 35,428), functional dopamine uptake assays. |
| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Increased synaptic norepinephrine levels | Radioligand binding assays ([³H]nisoxetine), functional norepinephrine uptake assays. |
| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake | Increased synaptic serotonin levels | Radioligand binding assays ([³H]paroxetine), functional serotonin uptake assays. |
| Opioid Receptors (μ, δ, κ) | Agonism or Antagonism | Modulation of adenylyl cyclase and ion channel activity | Radioligand binding assays (e.g., [³H]DAMGO, [³H]DPDPE, [³H]U69593), functional assays (e.g., GTPγS binding, cAMP measurement). |
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for Monoamine Transporters
-
Tissue Preparation: Homogenize brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET, brainstem for SERT) in ice-cold buffer. Centrifuge to pellet membranes and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity
-
Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor subtype of interest (μ, δ, or κ).
-
Assay Buffer: Prepare an assay buffer containing GDP and MgCl₂.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and either a known agonist (for antagonist testing) or varying concentrations of this compound (for agonist testing).
-
Incubation: Incubate the plate at 30°C.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For agonist activity, plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ. For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ of the test compound.
Conclusion
References
- Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448.
- Kormos, C. M., Cueva, J. P., Gichinga, M. G., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Gilmour, B. P., Navarro, H. A., & Carroll, F. I. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140–3147.
- Lomenzo, S. A., Wang, S., Reith, M. E., & Dutta, A. K. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360.
-
Methylphenidate. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Navarro, H. A., & Carroll, F. I. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(7), 1339–1347.
- Newman, A. H., & Izenwasser, S. (2000). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. European Journal of Pharmacology, 393(1-2), 67–74.
- Pessoa-Mahana, H., Galdames, A. A., Tiznado, W., & Arán, V. J. (2009). Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. Archiv der Pharmazie, 342(12), 701–710.
- Rakhmatullin, R. R., & Serebryakov, E. B. (2021).
- Vadivelu, N., Urman, R. D., & Kaye, A. D. (2013). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology Clinics, 31(1), 125–140.
- Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Chun, L. E., & Reith, M. E. A. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360.
- Zimmerman, D. M., & Leander, J. D. (1990). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. NIDA Research Monograph, 95, 130–137.
- Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1980). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | RTI [rti.org]
Spectroscopic Characterization of 3-(4-Methylphenyl)piperidine Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(4-Methylphenyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights for the structural elucidation of this piperidine derivative. While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide leverages established spectroscopic theory and data from analogous structures to present a robust predictive analysis.
Introduction
This compound is a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore found in numerous pharmaceuticals and biologically active compounds.[1] Accurate structural characterization is paramount in the development of such molecules, and spectroscopic techniques remain the cornerstone of this process. This guide will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the title compound, providing a framework for its identification and characterization.
The hydrochloride salt form is common for amine-containing drug candidates to improve their solubility and stability. The protonation of the piperidine nitrogen to form a piperidinium ion has distinct effects on the spectroscopic data, which will be a key focus of this guide.[2]
General Spectroscopic Analysis Workflow
A typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound involves a multi-technique approach to unambiguously determine its structure.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, as the acidic N-H protons may exchange with deuterium in D₂O, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]
-
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum will be characterized by signals from the piperidine ring protons, the p-tolyl group protons, and the ammonium proton. The protonation of the nitrogen will cause a downfield shift of the adjacent protons (H-2 and H-6) compared to the free base.[4]
Caption: Structure of 3-(4-Methylphenyl)piperidine with proton labeling for NMR analysis.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N-H₂⁺ | 8.5 - 9.5 | Broad singlet | - | Chemical shift is concentration and solvent dependent. Signal may be broad due to quadrupolar relaxation and exchange. |
| Ar-H (H-2', H-6') | ~7.2 | Doublet | ~8 | Protons ortho to the methyl group. |
| Ar-H (H-3', H-5') | ~7.1 | Doublet | ~8 | Protons meta to the methyl group. |
| H-2, H-6 (piperidine) | 3.0 - 3.6 | Multiplet | - | Deshielded due to proximity to the positively charged nitrogen. Complex splitting due to coupling with each other and adjacent protons. |
| H-3 (piperidine) | 2.8 - 3.2 | Multiplet | - | Benzylic proton, deshielded by the aromatic ring. |
| H-4, H-5 (piperidine) | 1.6 - 2.2 | Multiplet | - | Aliphatic protons of the piperidine ring. |
| Ar-CH₃ | ~2.3 | Singlet | - | Methyl group on the aromatic ring. |
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon in a unique chemical environment.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4' (quaternary) | 135 - 140 | Aromatic carbon attached to the methyl group. |
| C-1' (quaternary) | 138 - 142 | Aromatic carbon attached to the piperidine ring. |
| C-2', C-6' | ~129 | Aromatic carbons ortho to the methyl group. |
| C-3', C-5' | ~127 | Aromatic carbons meta to the methyl group. |
| C-2, C-6 | 45 - 55 | Carbons adjacent to the nitrogen.[5] |
| C-3 | 35 - 45 | Carbon attached to the aromatic ring. |
| C-4, C-5 | 20 - 30 | Aliphatic carbons in the piperidine ring. |
| Ar-CH₃ | ~21 | Methyl carbon of the tolyl group.[6] |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the piperidinium hydrochloride salt will result in characteristic absorptions.
Experimental Protocol (IR)
-
Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will confirm the presence of the ammonium salt and the aromatic ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| N⁺-H Stretch | 2400 - 2800 | Broad, Strong | A very characteristic broad absorption for ammonium salts.[2] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the p-tolyl group.[7] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds on the piperidine ring and the methyl group. |
| N-H Bend | 1580 - 1650 | Medium | Bending vibration of the N⁺-H bond. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the aromatic ring. |
| C-H Bend (out-of-plane) | ~820 | Strong | Characteristic of 1,4-disubstituted (para) aromatic rings. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.
Experimental Protocol (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
The protonated molecule [M+H]⁺ of the free base is expected to be the base peak.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern. This is crucial for structural confirmation.[1]
-
Predicted Mass Spectrum and Interpretation
The molecular weight of the free base, 3-(4-Methylphenyl)piperidine, is 175.28 g/mol .
-
Full Scan MS: The ESI-MS spectrum in positive mode will show a prominent peak at m/z 176.3, corresponding to the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) Fragmentation: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[8] Common fragmentation pathways include cleavage of the piperidine ring and reactions involving substituents.[1] The fragmentation of the [M+H]⁺ ion (m/z 176.3) could involve:
-
Loss of the tolyl group: This would lead to a fragment corresponding to the piperidine ring.
-
Ring opening and subsequent fragmentation: This is a common pathway for piperidine derivatives.[9]
-
Formation of a stable tropylium ion (m/z 91): This is a very common fragment for compounds containing a benzyl or tolyl moiety.
-
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data. The key features to confirm the structure are:
-
¹H and ¹³C NMR: The presence of signals corresponding to a 1,4-disubstituted aromatic ring and a substituted piperidine ring, with chemical shifts indicative of the protonated nitrogen.
-
IR Spectroscopy: The characteristic broad N⁺-H stretching absorption in the 2400-2800 cm⁻¹ region, confirming the hydrochloride salt form.
-
Mass Spectrometry: The detection of the correct protonated molecular ion [M+H]⁺ at m/z 176.3 and characteristic fragmentation patterns in MS/MS analysis.
By comparing experimental data with these predicted values and patterns, researchers can achieve a high degree of confidence in the structural identity and purity of this compound.
References
- BenchChem. (2025).
- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Amil-Miranda, M. I., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Katritzky, A. R., & Jones, R. A. (1959).
- Abo-Riya, M. A., et al. (2023). Vibrational spectra of pyridinium salts.
- Facelli, J. C., et al. (1994). Solid-State [sup 13]C NMR, X-ray, and quantum mechanical studies of the carbon chemical shift tensors of p-tolyl ether. OSTI.GOV.
- University of California, Los Angeles. (n.d.).
- Chai, Y. F., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Ogoshi, T., et al. (2020). Chemical shift change of the p-tolyl methyl signals.
- Thomas, S., et al. (1997).
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
- SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts.
- Ge, D. H., et al. (2013).
- Deng, D., et al. (2019).
- University of Wisconsin-Madison. (n.d.).
- ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- ChemicalBook. (n.d.). 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). P-TOLYL DISULFIDE(103-19-5) 13C NMR spectrum.
- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
- Liu, H., et al. (2010). NMR and FT-IR analysis of new molecular complex 1-piperidine-carboxylate-piperidinium-H2O.
- SpectraBase. (n.d.). Di-p-Tolyl ether - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Acetyl-3-methylpiperidine - Optional[1H NMR] - Spectrum.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Michigan State University. (n.d.). Proton NMR Table.
- University of Cambridge. (n.d.). Chemical shifts.
- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- NIST. (n.d.). Piperidine - the NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. P-TOLYL DISULFIDE(103-19-5) 13C NMR spectrum [chemicalbook.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Introduction: The 3-Aryl-Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of 3-Aryl-Piperidine Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[2] Within this broad class, 3-aryl-piperidine derivatives, such as 3-(p-tolyl)piperidine, represent a significant area of research. These compounds feature a phenyl group (or a substituted variant like p-tolyl) at the 3-position of the piperidine ring, a structural motif that has proven critical for high-affinity interactions with key central nervous system (CNS) targets.
This guide provides a comprehensive overview of the pharmacological profile of 3-aryl-piperidine derivatives, with a primary focus on their well-documented activity as modulators of sigma (σ) receptors. We will explore the synthetic strategies for accessing this scaffold, delve into their structure-activity relationships (SAR), detail the experimental protocols for their characterization, and discuss their therapeutic potential for treating neuropsychiatric disorders, pain, and cancer.[3][4][5]
Part 1: Synthesis Strategies for 3-Aryl-Piperidine Derivatives
The construction of the 3-aryl-piperidine core can be achieved through several robust synthetic routes. A prevalent and effective method involves the catalytic hydrogenation of a corresponding 3-aryl-pyridine precursor. This approach is advantageous due to the commercial availability of a wide range of substituted pyridines.
A generalized workflow for this synthesis is as follows:
-
Starting Material : A suitably substituted 3-aryl-pyridine.
-
Catalytic Hydrogenation : The pyridine ring is reduced to a piperidine ring. This is typically achieved under hydrogen gas pressure using a transition metal catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C).[3][6] The reaction conditions (temperature, pressure, solvent) can be optimized to control stereoselectivity, often favoring the cis diastereomer.[1][6]
-
N-Functionalization : The secondary amine of the resulting piperidine can be subsequently functionalized through standard N-alkylation or N-arylation reactions to introduce further diversity and modulate the pharmacological properties.[3]
Caption: Generalized workflow for the synthesis of 3-Aryl-Piperidine derivatives.
Part 2: Pharmacological Profile - The Sigma Receptors
The primary and most extensively studied biological targets for 3-aryl-piperidine derivatives are the sigma (σ) receptors, comprising two subtypes: σ₁ and σ₂.[4] The σ₁ receptor, in particular, has been identified as a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[4] It plays a crucial role in regulating a variety of cellular functions by interacting with numerous ion channels and neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.[4][5]
Mechanism of Action at the σ₁ Receptor
As a chaperone protein, the σ₁ receptor is not a classical G-protein coupled receptor or ion channel. Instead, it modulates the function of other proteins. Ligand binding to the σ₁ receptor can trigger its dissociation from other client proteins, allowing it to translocate and interact with different targets, such as voltage-gated ion channels (e.g., K+, Na+, Ca²⁺) and other receptors (e.g., NMDA receptors). This modulation can have profound effects on neuronal excitability, calcium signaling, and cellular stress responses.[4][5]
Caption: Simplified signaling mechanism of the σ₁ receptor upon ligand binding.
Structure-Activity Relationships (SAR)
SAR studies have provided critical insights into the structural requirements for high-affinity and selective binding to σ receptors. For the 3-aryl-piperidine scaffold, several features are key:
-
The Piperidine Ring : This core structure is considered a critical element for high-affinity σ₁ receptor binding. Its replacement with a piperazine ring, for example, can dramatically reduce affinity.[4]
-
The 3-Aryl Group : The presence and substitution pattern of the aryl group at the 3-position are crucial. Electron-donating or -withdrawing groups can modulate affinity and selectivity.
-
The Nitrogen Substituent : The nature of the substituent on the piperidine nitrogen is a primary determinant of affinity and functional activity (agonist vs. antagonist). Small alkyl groups, such as methyl or propyl, are often optimal.[3] Increasing the distance between the basic nitrogen and a terminal phenyl moiety has been shown to reduce σ₁ affinity.[3]
Table 1: Illustrative Structure-Activity Relationship Data for σ₁ Receptor Ligands
| Compound Scaffold | R¹ (N-substituent) | R² (Aryl Group) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| 3-Aryl-Piperidine | -H | p-tolyl | 165[3] | >1000 | >6 |
| 3-Aryl-Piperidine | -CH₃ | p-tolyl | 50[3] | ~500 | ~10 |
| 3-Aryl-Piperidine | -Propyl | 3-hydroxyphenyl | Low nM | Moderate nM | Varies |
| 3-Aryl-Piperazine | -Propyl | Phenyl | 1531[4] | High nM | Low |
Note: Data is compiled and representative of trends discussed in the cited literature.[3][4] Absolute values can vary based on specific assay conditions.
Part 3: Experimental Protocols for Pharmacological Characterization
The rigorous characterization of novel 3-aryl-piperidine derivatives requires standardized and validated in vitro assays. Here, we detail the protocols for determining binding affinity and functional activity at sigma receptors.
Protocol: σ₁/σ₂ Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ value) of a test compound by measuring its ability to compete with a known high-affinity radioligand.
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation : Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig brain or liver.[4] Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup : In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) is commonly used.[3] For σ₂-selective binding, a high concentration of a σ₁-selective unlabeled ligand (e.g., (+)-pentazocine) is added to saturate the σ₁ sites.[3]
-
Membrane homogenate.
-
-
Incubation : Incubate the plates at a controlled temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.
-
Washing : Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification : Place the filters into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis :
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[4]
-
Part 4: In Vivo Effects and Therapeutic Potential
The modulation of sigma receptors by 3-aryl-piperidine derivatives translates into a range of significant in vivo effects, highlighting their therapeutic potential.
-
Neuropsychiatric and Neurodegenerative Disorders : By modulating dopaminergic and glutamatergic systems, σ₁ ligands have shown potential in treating conditions like schizophrenia, depression, and anxiety.[4] The well-studied compound (+)-3-PPP, for instance, was shown to decrease the release of prolactin without affecting dopamine metabolism, differentiating its effects from other sigma ligands.[5]
-
Pain Management : σ₁ antagonists are being investigated for the treatment of neuropathic pain, potentially by enhancing opioid analgesia.[4] The dual-target approach of designing compounds with affinity for both σ₁ and histamine H₃ receptors has also yielded promising antinociceptive properties in preclinical models.[7]
-
Oncology : σ₁ and σ₂ receptors are often overexpressed in tumor cells. Ligands that bind to these receptors can induce apoptosis and inhibit cell proliferation, making them attractive candidates for cancer therapy.[3] Certain aminoethyl-substituted piperidines have demonstrated antiproliferative effects in non-small cell lung cancer cells.[3]
Conclusion
The 3-aryl-piperidine scaffold is a highly versatile and pharmacologically significant structure. Derivatives based on this core, including 3-(p-tolyl)piperidine, are potent and often selective modulators of sigma receptors, key players in cellular signaling and homeostasis. Their ability to influence a wide range of neurotransmitter systems underpins their therapeutic potential across a spectrum of challenging diseases, from neuropathic pain and CNS disorders to cancer. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds, guided by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the development of novel and effective therapeutics.
References
-
Kogleck, P., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
-
Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology. Available at: [Link]
-
Abdel-Sattar, A. A. M., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2022). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hill, C. L., & Clarke, W. P. (1991). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
An, S., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]
-
Bhardwaj, R. K., et al. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Molecular Pharmaceutics. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
-
Gawalska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Pindelska, E., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Shcherbakova, A. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
-
Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro screening of 3-(4-Methylphenyl)piperidine hydrochloride
An In-Depth Technical Guide to the In Vitro Screening of 3-(4-Methylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Deconstructing the Inquiry for a Novel Piperidine Analog
The emergence of novel chemical entities with the piperidine scaffold necessitates a robust and scientifically rigorous in vitro screening strategy to elucidate their pharmacological profile. Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide array of biological systems, particularly the central nervous system (CNS).[1][2] this compound, a compound with limited publicly available biological data, presents a compelling case for a structured, hypothesis-driven investigation.
This guide eschews a generic, templated approach. Instead, it presents a bespoke, multi-tiered screening cascade designed to systematically unravel the biological activity of this compound. The methodologies detailed herein are grounded in established principles of drug discovery and are designed to be self-validating through the incorporation of appropriate controls and orthogonal assays. Our objective is to build a comprehensive pharmacological profile, from broad liability screening to specific target engagement and downstream functional consequences.
Compound Profile: this compound
A foundational understanding of the test article's physicochemical properties is paramount for the design and interpretation of in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN | [3] |
| Molecular Weight | 211.73 g/mol | [3] |
| Appearance | Solid | [3] |
| Synonyms | 3-(p-Tolyl)piperidine hydrochloride |
The piperidine moiety is a versatile scaffold known for its metabolic stability and ability to improve pharmacokinetic properties.[2] The presence of the 4-methylphenyl group suggests potential interactions with aromatic-binding pockets within biological targets. Given that many piperidine-containing drugs exhibit CNS activity, our screening strategy will initially focus on common CNS targets.[2]
A Tiered In Vitro Screening Cascade
A progressive, tiered approach is the most resource-efficient and scientifically sound method for characterizing a novel compound. This strategy begins with broad, high-throughput screens to identify potential biological activities and liabilities, followed by more focused assays to confirm and characterize these initial findings.
Tier 1: Foundational Profiling and Liability Assessment
The initial tier focuses on understanding the compound's basic properties and screening for off-target liabilities, which is crucial for early risk assessment.
1.1 Physicochemical Characterization
Rationale: The solubility and stability of the test compound in assay buffers are critical for generating reliable and reproducible data. Poor solubility can lead to false negatives or positives, while instability can result in a lower effective concentration than intended.
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, serially dilute the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Trustworthiness: This protocol includes a serial dilution to identify the precise concentration at which precipitation occurs. The use of a standardized buffer and a consistent final DMSO concentration ensures comparability across experiments.
1.2 Broad Target Binding Panel
Rationale: To efficiently survey the potential biological space, a broad target binding panel is employed. This screens the compound against a wide range of receptors, ion channels, and transporters at a single concentration to identify potential "hits."
Protocol: Radioligand Binding Assays (Example Service: Eurofins SafetyScreen44™)
-
Submit this compound for screening against a panel of 44 common CNS targets (e.g., adrenergic, dopaminergic, serotonergic, opioid, and muscarinic receptors).
-
The compound is typically tested at a concentration of 10 µM.
-
The assay measures the displacement of a specific, high-affinity radioligand from its target by the test compound.
-
Percentage inhibition of radioligand binding is calculated for each target. A common threshold for a "hit" is >50% inhibition.
Expertise & Experience: While a single concentration screen does not provide potency information (e.g., IC₅₀), it is a cost-effective and rapid method to identify potential primary targets and off-target interactions, guiding the subsequent, more focused investigations.
1.3 hERG Channel Liability Assay
Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[4] Early assessment of hERG liability is a critical step in drug safety evaluation.
Protocol: Automated Patch Clamp Electrophysiology
-
Utilize a high-throughput automated patch-clamp system (e.g., QPatch or Patchliner).
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Apply a voltage protocol to elicit hERG tail currents.
-
Perfuse cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Authoritative Grounding: This method directly measures the functional effect of the compound on ion channel activity, providing a more physiologically relevant assessment of cardiac risk than simple binding assays.
Tier 2: Hypothesis-Driven Target Validation
Based on the results from Tier 1 and the structural similarities to known CNS-active piperidine derivatives like methylphenidate (a dopamine reuptake inhibitor), this tier focuses on confirming and quantifying interactions with specific, high-priority targets.[5]
2.1 Receptor Binding Affinity (IC₅₀ Determination)
Rationale: To confirm the "hits" from the broad panel and determine their potency, full concentration-response curves are generated. Given the piperidine scaffold, dopamine, serotonin, and opioid receptors are high-priority targets.[6][7]
Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor
-
Materials: Cell membranes from a cell line stably expressing the human dopamine D₂ receptor, [³H]-Spiperone (radioligand), unlabeled haloperidol (positive control).
-
Procedure:
-
In a 96-well plate, add cell membranes, [³H]-Spiperone, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validating System: The inclusion of a known high-affinity ligand (haloperidol) as a positive control validates the assay performance. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.
2.2 Monoamine Transporter Uptake Assays
Rationale: Many CNS-active compounds, including some with a piperidine core, function by inhibiting the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5]
Protocol: [³H]-Dopamine Uptake Assay in HEK293-DAT Cells
-
Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (DAT) in a 96-well plate.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or a known DAT inhibitor (e.g., GBR-12909) as a positive control.
-
Add [³H]-Dopamine to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of dopamine uptake at each concentration and determine the IC₅₀ value.
Tier 3: Elucidating the Mechanism of Action
Once a primary target is validated, the next step is to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or inverse agonist?
3.1 G-Protein Coupled Receptor (GPCR) Functional Assays
Rationale: If the compound binds to a GPCR (e.g., dopamine or opioid receptors), it is essential to determine its functional effect on downstream signaling, such as the modulation of cyclic AMP (cAMP) levels.
Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Line: Use a cell line expressing the target receptor (e.g., CHO-D₂).
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist (e.g., quinpirole for the D₂ receptor) at its EC₈₀ concentration.
-
Add forskolin to stimulate adenylate cyclase and amplify the cAMP signal.
-
Lyse the cells and perform a competitive immunoassay for cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Agonist Mode:
-
Incubate the cells with varying concentrations of this compound in the absence of a reference agonist.
-
Measure cAMP levels as described above.
-
-
Data Analysis:
-
In antagonist mode, a rightward shift of the agonist dose-response curve or a decrease in the maximal response indicates antagonism. The pA₂ or Kₑ value can be calculated.
-
In agonist mode, an increase or decrease in cAMP (depending on whether the receptor is Gs or Gi-coupled) indicates agonist activity. An EC₅₀ value can be determined.
-
Conclusion and Forward Look
This in-depth technical guide outlines a systematic and robust in vitro screening strategy for this compound. By progressing through a tiered cascade of assays, from broad profiling to specific mechanism-of-action studies, researchers can efficiently and accurately characterize the pharmacological profile of this novel compound. The emphasis on validated protocols, appropriate controls, and orthogonal assays ensures the scientific integrity and trustworthiness of the data generated. The insights gained from this screening funnel will be instrumental in guiding future preclinical development, including in vivo efficacy and safety studies.
References
-
Vertex AI Search Result[8] : Identification of new psychoactive substances and their metabolites using high resolution mass spectrometry following a novel structured workflow. ResearchGate. Available at:
-
Vertex AI Search Result[9] : Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. PubMed Central. Available at:
-
Vertex AI Search Result[6] : Piperidine hydrochloride | 6091-44-7. Biosynth. Available at:
-
Vertex AI Search Result[3] : 3-(2-Methylphenyl)piperidine hydrochloride AldrichCPR. Sigma-Aldrich. Available at:
-
Vertex AI Search Result[1] : 4-(4-Methylbenzyl)piperidine hydrochloride | 165110-20-3. Benchchem. Available at:
-
Vertex AI Search Result[2] : Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at:
-
Vertex AI Search Result[7] : The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. Available at:
-
Vertex AI Search Result[4] : Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at:
-
Vertex AI Search Result[5] : Methylphenidate. Wikipedia. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Methylphenyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Evaluation of 3-(4-Methylphenyl)piperidine
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] This guide presents a comprehensive framework for the preliminary biological evaluation of 3-(4-Methylphenyl)piperidine, a derivative with structural motifs suggesting potential interaction with key CNS targets. We delineate a multi-tiered strategy, beginning with an analysis of the molecule's physicochemical properties and hypothesized pharmacological targets, followed by detailed protocols for robust in vitro and in vivo characterization. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a scientifically rigorous and logically structured approach to elucidating the compound's initial biological profile. Our methodology prioritizes the establishment of a foundational dataset covering target affinity, functional potency, and primary behavioral effects, thereby enabling informed decisions for subsequent stages of drug discovery.
Introduction and Rationale
Substituted piperidines are privileged structures in neuropharmacology, frequently associated with high-affinity interactions at monoamine transporters, opioid receptors, and other critical CNS targets.[2][3][4][5] The compound 3-(4-Methylphenyl)piperidine features a 3-substituted piperidine ring, a common feature in compounds that modulate monoaminergic systems.[4][6][7] The structural similarity of this molecule to known dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) ligands necessitates a thorough investigation into its potential as a monoamine reuptake inhibitor.[5][8]
This guide provides an integrated, hypothesis-driven workflow for conducting a preliminary but comprehensive biological assessment. The core objective is to move beyond simple screening to a stage of informed characterization, establishing a foundational understanding of the compound's mechanism of action and its potential physiological consequences.
Compound Profile: Synthesis and Physicochemical Considerations
A robust biological evaluation is predicated on a well-characterized chemical entity. The synthesis and purification of 3-(4-Methylphenyl)piperidine are critical first steps.
Synthetic Strategy Overview
The synthesis of 3-(4-Methylphenyl)piperidine is typically achieved through a reliable two-stage process.[9] This involves an initial palladium or nickel-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to form the 3-(4-methylbenzyl)pyridine precursor, followed by a catalytic hydrogenation of the pyridine ring to yield the target piperidine.[9][10]
Physicochemical Properties and Handling
While specific experimental data for 3-(4-Methylphenyl)piperidine is not widely published, analogous compounds are often oily liquids in their free base form.[11] For biological assays, conversion to a hydrochloride salt is recommended to enhance solubility in aqueous buffers.[11][12]
Key Considerations:
-
Solubility: Experimental determination of solubility in relevant assay buffers (e.g., PBS, Krebs-HEPES) is mandatory.
-
Stability: The stability of stock solutions under various storage conditions (temperature, light exposure) should be assessed to ensure consistent compound concentration during experiments.[11]
-
Purity: A purity of >98%, confirmed by HPLC and NMR, is required for all biological evaluations to prevent confounding results from impurities.
Tier 1: In Vitro Target Characterization
The primary hypothesis, based on extensive structure-activity relationship (SAR) data for related piperidines, is that 3-(4-Methylphenyl)piperidine will interact with monoamine transporters.[4][6][8][13] The initial in vitro evaluation is therefore designed to rigorously test this hypothesis by quantifying the compound's binding affinity and functional potency at DAT, NET, and SERT.
Protocol: Monoamine Transporter Radioligand Binding Assays
This protocol quantifies the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from its target transporter.
-
Objective: Determine the Kᵢ values of 3-(4-Methylphenyl)piperidine for human DAT, NET, and SERT.
-
Rationale: Binding assays are the gold standard for assessing direct physical interaction between a ligand and its receptor or transporter.[14] This step is crucial for confirming the hypothesized targets and determining the compound's affinity and selectivity profile.
-
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Radioligands: [³H]CFT (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).
-
Assay Buffer: Krebs-HEPES buffer.
-
96-well microplates, cell harvester, scintillation counter.
-
-
Methodology:
-
Cell Preparation: Prepare cell membrane homogenates from the transfected HEK293 cell lines according to standard laboratory protocols.
-
Assay Plate Setup: In a 96-well plate, add cell membranes, assay buffer, and the appropriate radioligand at a concentration near its Kₑ value.
-
Compound Addition: Add 3-(4-Methylphenyl)piperidine across a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include wells for total binding (vehicle only) and non-specific binding (saturating concentration of a known inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
-
Protocol: Monoamine Transporter Uptake Inhibition Assays
This protocol measures the functional potency (IC₅₀) of the test compound in blocking the transport of monoamines into cells.
-
Objective: Determine the IC₅₀ values for the inhibition of dopamine, norepinephrine, and serotonin uptake.
-
Rationale: While binding indicates affinity, this functional assay confirms that the binding event translates into a biological action (i.e., inhibition of transporter function).[14][15] This provides a more complete picture of the compound's pharmacological activity.
-
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured in 96-well plates.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Assay Buffer: Krebs-HEPES buffer.
-
-
Methodology:
-
Cell Plating: Seed transfected cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with various concentrations of 3-(4-Methylphenyl)piperidine (or vehicle) for 10-15 minutes at 37°C.[15]
-
Uptake Initiation: Add the respective radiolabeled substrate (e.g., 5 nM final concentration) to each well to initiate uptake.[15]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake for each transporter.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials for quantification of intracellular radioactivity.
-
Data Analysis: Define 100% uptake from vehicle-treated wells and 0% from wells treated with a known potent inhibitor. Plot the percentage of inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Data Summary and Interpretation
The results from the in vitro assays should be compiled into a clear, concise table.
| Target Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) | Selectivity Ratio (NET Kᵢ / DAT Kᵢ) |
| hDAT | Experimental Value | Experimental Value | N/A | N/A |
| hNET | Experimental Value | Experimental Value | N/A | Calculated Value |
| hSERT | Experimental Value | Experimental Value | Calculated Value | N/A |
| Table 1: Template for Summarizing In Vitro Monoamine Transporter Activity. |
A potent DAT/NET inhibitor with lower affinity for SERT would be classified as a potential psychostimulant.[15] Conversely, high affinity for SERT might suggest potential antidepressant-like properties. This profile will guide the selection of appropriate in vivo models.
Tier 2: In Vivo Preliminary Behavioral Assessment
Based on the in vitro profile, the next logical step is to assess the compound's effects in a living system. If 3-(4-Methylphenyl)piperidine demonstrates potent DAT and/or NET inhibition, it is predicted to have psychostimulant-like effects.[16][17] The primary in vivo screen should therefore be a locomotor activity test.
Protocol: Rodent Locomotor Activity Test
This assay is a fundamental screen for compounds affecting the CNS, measuring general activity levels.
-
Objective: To determine if 3-(4-Methylphenyl)piperidine produces dose-dependent changes in spontaneous locomotor activity.
-
Rationale: Increased locomotor activity is a hallmark behavioral signature of psychostimulant drugs that enhance catecholamine (dopamine and norepinephrine) neurotransmission.[17][18] This test provides a robust, quantifiable measure of the compound's central stimulant or depressant effects.
-
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Open-field arenas equipped with infrared beam arrays for automated activity tracking.
-
Vehicle (e.g., saline, 0.5% Tween 80 in saline).
-
-
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into an open-field arena and allow it to habituate for 30-60 minutes until baseline activity levels are stable.
-
Dosing: Remove animals, administer the test compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle, and immediately return them to the same arena. A dose-response curve is essential.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5-minute bins for a period of 60-120 minutes.
-
Data Analysis: Analyze the total activity counts over the entire session and the time course of activity. Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control group. The dose that produces a 50% increase in locomotor activity can be estimated as the ED₅₀ for this effect.[19]
-
Preliminary Therapeutic Index (TI) Considerations
The therapeutic index is a critical measure of a drug's safety margin, defined as the ratio of the toxic dose to the effective dose (LD₅₀/ED₅₀).[19] While a full toxicological workup is beyond the scope of a preliminary evaluation, the dose-response data from the locomotor assay provides the "effective dose" component.
-
ED₅₀ Determination: The dose of 3-(4-Methylphenyl)piperidine that produces 50% of the maximal locomotor response can be calculated from the dose-response curve.
-
Toxicity Observation: During the behavioral experiments, animals should be closely monitored for any signs of overt toxicity (e.g., seizures, stereotypy, ataxia, mortality). These observations, while not a formal LD₅₀ determination, provide a crucial first look at the compound's safety window.
Conclusion and Future Directions
This guide outlines a logical and scientifically grounded workflow for the initial biological characterization of 3-(4-Methylphenyl)piperidine. By systematically progressing from in vitro target validation to in vivo behavioral assessment, researchers can efficiently build a foundational dataset.
A favorable outcome from this evaluation—high affinity and potency for DAT/NET, a clear dose-dependent increase in locomotor activity, and a reasonable separation between effective and toxic doses—would strongly justify advancing 3-(4-Methylphenyl)piperidine to more complex behavioral models (e.g., drug discrimination, cognitive enhancement assays) and formal pharmacokinetic and toxicological studies.[16][20]
References
-
Zheng, J. J., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available at: [Link]
-
Chaudhary, P., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. Available at: [Link]
-
Zimmerman, D. M., et al. (1994). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]
-
Tamiz, A. P., et al. (2011). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. Available at: [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]
-
Tanda, G., & Newman, A. H. (2014). Translational In Vivo Assays in Behavioral Biology. PubMed Central. Available at: [Link]
-
Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]
-
Tamiz, A. P., et al. (2011). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. ResearchGate. Available at: [Link]
-
Berridge, C. W., et al. (2012). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PubMed Central. Available at: [Link]
-
Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed. Available at: [Link]
-
Devilbiss, D. M., & Waterhouse, B. D. (2011). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. PubMed Central. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
Spencer, R. C., & Berridge, C. W. (2012). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PubMed Central. Available at: [Link]
-
Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub. Available at: [Link]
-
Gribanov, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Cheng, J., et al. (2009). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. National Institutes of Health. Available at: [Link]
-
Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Labs. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Sci-Hub. Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity / Journal of Medicinal Chemistry, 2006 [sci-hub.box]
- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation of 3-(4-Methylphenyl)piperidine HCl
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 3-(4-Methylphenyl)piperidine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple listing of methods to explain the scientific rationale behind the analytical workflow. By integrating data from elemental analysis, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, we construct a cohesive and self-validating argument for the molecule's constitution. The guide culminates with the gold-standard method of single-crystal X-ray crystallography for unambiguous confirmation of the three-dimensional structure. Each section includes detailed, field-tested protocols and explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The precise characterization of its derivatives, such as 3-(4-Methylphenyl)piperidine HCl, is a critical step in drug discovery and development, ensuring purity, safety, and efficacy.[2] Ambiguous or incorrect structural assignment can lead to wasted resources and compromised results.
This guide presents a logical, stepwise workflow for the definitive identification of 3-(4-Methylphenyl)piperidine HCl. Our strategy is rooted in the principle of orthogonal validation, where data from multiple, independent analytical techniques are synthesized to build an unassailable structural hypothesis. We will begin with foundational analyses to determine the molecular formula and progress to sophisticated spectroscopic and crystallographic methods to map atomic connectivity and stereochemistry.
The overall workflow is designed to be systematic and efficient, ensuring that each step provides a piece of the puzzle that is confirmed by subsequent analyses.
Caption: Key 2D NMR correlations for structural assembly.
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof. [3]It provides a precise 3D map of atomic positions in the solid state, confirming connectivity, conformation, and relative stereochemistry. [4] Experimental Protocol:
-
Crystal Growth: This is often the most challenging step for small organic hydrochloride salts. [3] * Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., methanol, ethanol) to near saturation. [5]Filter the solution into a clean vial and cover it loosely to allow the solvent to evaporate over several days in a vibration-free environment. [6] * Alternative: Solvent layering can also be effective. A solution of the compound in a good solvent is carefully layered with a miscible anti-solvent in which the compound is poorly soluble. [6]2. Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer. [4] * The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic positions and thermal parameters are refined against the experimental data until a final, stable structural model is achieved.
-
The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom, bond lengths, bond angles, and torsion angles, providing irrefutable evidence of the molecular structure.
Data Synthesis and Conclusion
The structure of 3-(4-Methylphenyl)piperidine HCl is definitively confirmed through the systematic and orthogonal application of modern analytical techniques.
-
Elemental Analysis and HRMS collaboratively established the molecular formula as C₁₂H₁₇N·HCl.
-
FTIR Spectroscopy confirmed the presence of a secondary amine hydrochloride salt and the aromatic and aliphatic moieties.
-
A comprehensive suite of 1D and 2D NMR experiments allowed for the complete and unambiguous assignment of all proton and carbon signals, mapping the atomic connectivity between the tolyl group, the methylene bridge, and the piperidine ring.
-
Single-Crystal X-ray Crystallography provided the final, incontrovertible proof of the structure in the solid state.
The convergence of data from all these techniques provides a self-validating and robust elucidation of the target compound. This multi-faceted approach represents a best-practice standard in the chemical and pharmaceutical sciences for molecular characterization.
References
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chem Biodivers. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
O'Hagan, D., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry. [Link]
-
Creative BioMart. X-ray Crystallography. Creative BioMart. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]
-
Bell, J. A. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. [Link]
-
LibreTexts. (2023). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
IR: amines. (n.d.). University of Colorado Boulder. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols: Preparation of 3-(4-Methylphenyl)piperidine Hydrochloride Solution for In Vivo Studies
Introduction
3-(4-Methylphenyl)piperidine hydrochloride is a piperidine derivative of interest in various areas of pharmacological research.[1][2] As with any in vivo study, the successful and reproducible administration of a test compound is critically dependent on the quality and consistency of its formulation.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a sterile, well-characterized solution of this compound suitable for in vivo administration in animal models.
The protocols outlined herein are designed to ensure the solubility, stability, and sterility of the final formulation, thereby promoting animal welfare and generating reliable, interpretable data.[4] We will delve into the rationale behind each step, from vehicle selection and pH adjustment to sterilization and quality control, providing a framework that is both scientifically robust and practically applicable.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to developing a successful formulation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇N•HCl | [5] |
| Molecular Weight | 211.73 g/mol | [5] |
| Appearance | Solid (form may vary) | [6] |
| CAS Number | 65367-98-8 | [7] |
This table summarizes key physicochemical properties of this compound.
Vehicle Selection for In Vivo Administration
The choice of vehicle is a critical decision in formulation development, as it can significantly impact the solubility, stability, and tolerability of the administered compound.[8][9] For in vivo studies, vehicles should be sterile, non-toxic, and have minimal physiological effects.[4]
Recommended Vehicles
Based on the hydrochloride salt form of the compound, aqueous vehicles are generally preferred. The following are recommended starting points for vehicle selection, in order of preference:
-
0.9% Sodium Chloride (Saline): Isotonic and physiologically compatible, making it an excellent first choice for many in vivo studies.[10]
-
Phosphate-Buffered Saline (PBS): Provides buffering capacity, which can help maintain the pH of the formulation and enhance compound stability.
-
Sterile Water for Injection: A suitable alternative if saline or PBS are not appropriate for the specific experimental design.[10]
Decision Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for this compound.
Caption: Vehicle selection workflow.
Detailed Protocol for Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mg/mL solution of this compound in 0.9% sterile saline. The principles can be adapted for other concentrations and aqueous vehicles.
Materials and Equipment
-
This compound powder
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile vials (injection vials are recommended)[4]
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Calibrated analytical balance
-
Calibrated pH meter with a micro-electrode
-
Sterile conical tubes or beakers
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Laminar flow hood or biological safety cabinet
Step-by-Step Preparation Procedure
Note: All procedures involving sterile components should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.[4]
-
Calculate Required Amounts: Determine the required mass of this compound and the volume of sterile 0.9% saline based on the desired final concentration and volume.[11]
-
Weigh the Compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and place it into a sterile conical tube or beaker.
-
Initial Vehicle Addition: Add approximately 80% of the final required volume of sterile 0.9% saline to the container with the compound.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. A magnetic stirrer can be used for larger volumes. Visually inspect the solution to ensure there are no undissolved particles.
-
pH Measurement and Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Aseptically measure the pH of the solution. The pH of a hydrochloride salt solution will likely be acidic.
-
For many in vivo routes of administration, a pH range of 6.8-7.2 is ideal to minimize irritation.[10] However, the stability of the compound at different pH values should be considered.[12][13]
-
If pH adjustment is necessary, use sterile, dilute solutions of NaOH or HCl to bring the pH into the desired range. Add the adjusting solution dropwise while monitoring the pH.
-
-
Final Volume Adjustment: Add sterile 0.9% saline to reach the final desired volume. Mix the solution thoroughly.
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step is crucial for parenteral administration to remove any potential microbial contamination.[4]
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions.
-
Store the solution appropriately. For short-term storage, refrigeration (2-8°C) is often suitable, but stability studies should be conducted to determine the optimal storage conditions. Formulations should not be used if they appear cloudy, discolored, or have precipitated.[4]
-
Preparation Workflow Diagram
Caption: Step-by-step preparation workflow.
Quality Control and Validation
To ensure the reliability of in vivo studies, it is essential to perform quality control checks on the prepared formulation.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of visible particulates. |
| pH | Calibrated pH meter | Within the target range (e.g., 6.8-7.2). |
| Concentration | HPLC-UV or other suitable analytical method | ±10% of the target concentration. |
| Sterility | Sterility testing (e.g., USP <71>) | No microbial growth. |
This table outlines key quality control parameters and their acceptance criteria.
Important Considerations for In Vivo Administration
-
Animal Welfare: The formulation should be as close to physiological pH and osmolality as possible to minimize pain and irritation at the injection site.[4]
-
Route of Administration: The chosen vehicle and concentration must be appropriate for the intended route of administration (e.g., intravenous, intraperitoneal, oral). The volume administered should not exceed recommended limits for the specific animal model and route.[11]
-
Stability: The stability of the formulation under the intended storage and experimental conditions should be determined. Avoid using solutions that have been stored for extended periods unless their stability has been verified.[4]
-
Safety Precautions: Researchers should consult the Safety Data Sheet (SDS) for this compound and related compounds to be aware of any potential hazards and to wear appropriate personal protective equipment (PPE) during handling.[14][15][16]
Conclusion
The preparation of a high-quality in vivo formulation is a cornerstone of successful preclinical research. By following the detailed protocols and considering the key principles outlined in these application notes, researchers can ensure the consistent and reliable administration of this compound, leading to more robust and reproducible scientific outcomes.
References
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW Sites. Retrieved from [Link]
-
Nwoke E. Ekene. (2013). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. SciSpace. Retrieved from [Link]
-
Nwoke, E. E. (2015). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Semantic Scholar. Retrieved from [Link]
-
Erhirhie, E. O., Ekene, N. E., & Ajaghaku, D. L. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. Retrieved from [Link]
-
Diedrichsen, R. G., Foderà, V., Kristensen, M., & Nielsen, H. M. (2020). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. Pharmaceutics, 12(10), 993. [Link]
-
Senieer. (n.d.). Sterilization Method And Selection Of Sterile Drugs. Retrieved from [Link]
-
Tidwell, R. R., Jones, S. K., Geratz, J. D., Ohemeng, K. A., & Cory, M. (1990). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 34(6), 1154–1160. [Link]
-
Diedrichsen, R. G., et al. (2020). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. ResearchGate. Retrieved from [Link]
-
Scapa Healthcare. (2020, December 16). Sterilisation Methods for Medical Devices and Pharmaceutical Products. Retrieved from [Link]
-
Abdel-Bary, E. M., & Abdel-Ghaffar, A. M. (2016). Sterilization of injectable drugs solutions by irradiation. ResearchGate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, December 11). Other Sterilization Methods. Retrieved from [Link]
-
Patsnap. (2024, January 1). How does pH affect drug delivery?. Patsnap Synapse. Retrieved from [Link]
-
SCHOTT Pharma. (2022, July 25). Types of sterilization in the pharmaceutical industry for ready-to-use packaging. Retrieved from [Link]
-
Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
-
Al-Haj, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(4), 143. [Link]
-
Khan, I., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 5(4), 241–246. [Link]
-
Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]
-
Ota, T., et al. (2022). Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). European Journal of Medicinal Chemistry, 240, 114612. [Link]
-
ChemWhat. (n.d.). 3-(4-METHYLPHENYL) PIPERIDINE HYDROCHLORIDE CAS#: 65367-98-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Isobutoxyphenyl)piperidine hydrochloride. PubChem. Retrieved from [Link]
-
Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(1), 344–354. [Link]
Sources
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 5. scbt.com [scbt.com]
- 6. 3-(3-Methylphenyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(4-Methylphenyl)piperidine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(4-Methylphenyl)piperidine hydrochloride. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed, and the validation protocol is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound is a piperidine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring its identity, purity, and strength. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility.
The primary challenge in the analysis of basic compounds like piperidine derivatives is often poor peak shape (tailing) due to interactions with residual silanol groups on silica-based stationary phases. This method addresses this challenge through the careful selection of the column and mobile phase composition to ensure symmetrical peaks and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation and validation of an HPLC method for this compound.
Chromatographic Method Development: A Rationale-Driven Approach
The selection of the optimal chromatographic conditions is paramount for a successful and robust analytical method. The following section outlines the rationale behind the chosen parameters.
-
Column Selection: A C18 column is a common and effective choice for the separation of moderately polar compounds like this compound. An end-capped column is specifically chosen to minimize the interaction between the basic piperidine nitrogen and acidic silanol groups, thereby reducing peak tailing.
-
Mobile Phase Composition: A reversed-phase elution is employed using a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase: A phosphate buffer is used to maintain a constant pH. An acidic pH (around 2.5) is selected to ensure the complete protonation of the piperidine nitrogen. This consistent positive charge minimizes secondary interactions with the stationary phase and leads to improved peak shape.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency.
-
Isocratic Elution: An isocratic elution is preferred for its simplicity, robustness, and shorter run-to-run equilibration times, making it ideal for quality control applications.
-
-
Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of this compound, ensuring maximum absorbance and sensitivity.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm, End-capped |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH 2.5 with H₃PO₄) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol
This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (H₃PO₄) (AR grade)
-
Water (HPLC grade)
Solution Preparation
-
Mobile Phase Preparation (1 L): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix 600 mL of the aqueous buffer with 400 mL of acetonitrile. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.
-
Sample Solution: Prepare the sample solution by accurately weighing the sample containing this compound and diluting it with the mobile phase to a concentration within the linear range of the method.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times to check for system suitability.
-
Inject the sample solutions.
-
Record the chromatograms and integrate the peak areas.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.
System Suitability
System suitability testing is an integral part of the analytical procedure and ensures the performance of the chromatographic system.[5][6][7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (if applicable) to ensure no interference at the retention time of the this compound peak. The peak purity was also assessed using a photodiode array (PDA) detector to confirm the homogeneity of the analyte peak.
Linearity and Range
The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
| Precision Level | RSD (%) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or peak area |
| Mobile Phase Composition (± 2% organic) | No significant change in retention time or resolution |
| Column Temperature (± 2 °C) | Minor shift in retention time, but within system suitability limits |
Visual Representation of the Analytical Workflow
The following diagram illustrates the key stages of the HPLC analytical workflow for this compound.
Caption: HPLC analytical workflow from preparation to reporting.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for the implementation of this method in a regulated laboratory environment.
References
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
Sources
- 1. pharmdinfo.com [pharmdinfo.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. usp.org [usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Initial Preclinical Evaluation of 3-(4-Methylphenyl)piperidine HCl in Rodent Models
Abstract
This document provides a comprehensive guide for the initial in vivo evaluation of 3-(4-Methylphenyl)piperidine HCl, a novel psychoactive compound. Given its structural characteristics, this compound is hypothesized to function as a monoamine reuptake inhibitor. These protocols are designed for researchers in pharmacology, neuroscience, and drug development to conduct a preliminary assessment of its effects on the central nervous system (CNS) in rodent models. The guide outlines a logical, tiered approach, starting with fundamental activity screening and progressing to more specific behavioral assays for anxiety and depression-like states. The causality behind experimental choices, detailed step-by-step methodologies, and data interpretation frameworks are provided to ensure scientific rigor and reproducibility.
Introduction and Scientific Rationale
3-(4-Methylphenyl)piperidine HCl is a synthetic compound featuring a piperidine ring substituted with a tolyl (4-methylphenyl) group. The piperidine scaffold is a common feature in many centrally acting drugs, and its derivatives are known to interact with various neurotransmitter systems. Structurally, it shares features with compounds that inhibit the reuptake of monoamine neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a primary mechanism for many therapeutic agents used in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric conditions.[1][2][3]
The initial characterization of a novel compound like 3-(4-Methylphenyl)piperidine HCl requires a systematic approach to understand its pharmacological profile. The primary objective of these protocols is to determine if the compound has CNS activity and to generate a preliminary behavioral phenotype. This is achieved through a series of validated rodent behavioral assays.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that 3-(4-Methylphenyl)piperidine HCl acts as a monoamine transporter inhibitor. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine from the synaptic cleft, the compound would increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced downstream signaling. This proposed mechanism forms the basis for selecting the behavioral assays detailed herein.
Caption: Hypothesized mechanism of 3-(4-Methylphenyl)piperidine HCl at the synapse.
Pre-Experimental Planning & Compound Formulation
Rigorous pre-experimental planning is critical for the validity of in vivo studies.[4][5] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment of animals.[6][7]
Animal Models
Standard laboratory mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley) strains are recommended for these initial studies. Animals should be acquired from approved vendors and allowed to acclimate to the facility for at least one week before any experimental procedures.[8]
Compound Preparation and Administration
Objective: To prepare a sterile, injectable solution of 3-(4-Methylphenyl)piperidine HCl for administration.
Materials:
-
3-(4-Methylphenyl)piperidine HCl powder
-
Vehicle (e.g., 0.9% sterile saline, or 5% DMSO/5% Tween 80 in saline for less soluble compounds)
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
-
Syringes and appropriate gauge needles (e.g., 27-30G for mice)
Protocol:
-
Vehicle Selection: First, test the solubility of the compound in 0.9% sterile saline. If solubility is poor, a vehicle containing a small percentage of DMSO and a surfactant like Tween 80 may be necessary. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced behavioral effects.
-
Preparation of Stock Solution: Calculate the required weight of the compound to achieve the highest desired concentration. Add the powder to a sterile vial.
-
Solubilization: Add the chosen vehicle to the vial. Vortex thoroughly. If necessary, use a sonicator to aid dissolution. Gentle warming may be applied if the compound is heat-stable.
-
Sterilization: Draw the final solution through a 0.22 µm sterile syringe filter into a new sterile vial. This removes any potential microbial contamination.
-
Dose-Response Curve: For initial characterization, a dose-response study is essential. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is recommended to identify the effective dose range.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in rodents for initial screening studies as it allows for rapid absorption.[9] Other routes like subcutaneous (SC) or oral (PO) gavage can also be used depending on the experimental goals.[9][10]
| Route | Description | Rationale for Use |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[9][11] | Rapid absorption, technically straightforward. Ideal for acute screening studies. |
| Subcutaneous (SC) | Injection into the loose skin, typically between the shoulder blades.[10] | Slower, more sustained absorption compared to IP. Useful for longer-term studies. |
| Oral (PO) | Administration directly to the stomach via gavage.[9] | Mimics human oral administration route, but subject to first-pass metabolism. |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein).[9][10] | 100% bioavailability, immediate effect. Technically more challenging.[12] |
Tier 1 Protocol: Open Field Test (OFT) for Locomotor Activity
Causality: The OFT is the foundational assay for any novel CNS compound. It assesses general locomotor activity and provides a preliminary screen for anxiety-like behavior (thigmotaxis).[13][14] It is crucial to determine if the compound has stimulant or sedative effects, as this can confound the interpretation of other behavioral tests.[15] For example, a sedative effect could be misinterpreted as anxiolytic behavior in the Elevated Plus Maze.
Caption: Decision workflow for statistical analysis of behavioral data.
References
-
Title: Elevated plus maze protocol Source: protocols.io URL: [Link]
-
Title: Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse Source: Bio-protocol URL: [Link]
-
Title: Study of different routes of drugs administration in mice & rats Source: RJPTSimLab URL: [Link]
-
Title: Routes of drug administration Dr.NITIN Source: Slideshare URL: [Link]
-
Title: Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software Source: YouTube URL: [Link]
-
Title: Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) Source: Boston University Office of Research URL: [Link]
-
Title: The Forced Swim Test as a Model of Depressive-like Behavior Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Statistical Considerations for Preclinical Studies Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: The Forced Swim Test as a Model of Depressive-like Behavior Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: A mouse model to address unresolved antidepressant issues Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]
-
Title: The use of the elevated plus maze as an assay of anxiety-related behavior in rodents Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Using the rat forced swim test to assess antidepressant-like activity in rodents Source: ResearchGate URL: [Link]
-
Title: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Statistical Considerations for Preclinical Studies Source: ResearchGate URL: [Link]
-
Title: Forced Swim Test v.3 Source: University of Notre Dame IACUC URL: [Link]
-
Title: Routes of Administration Source: ResearchGate URL: [Link]
-
Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]
-
Title: The Key To Robust Translational Results In Preclinical Data Analysis Source: IKOSA URL: [Link]
-
Title: Novel translational rat models of dopamine transporter deficiency Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Experimental Models in Serotonin Transporter Research Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: General Activity, Welfare, and Motor Function Behavior Tests Source: Charles River Laboratories URL: [Link]
-
Title: Statistical analysis in study plans of pre-clinical safety studies Source: Pharmabiz.com URL: [Link]
-
Title: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Guidelines for Implementation of IACUC Policy on Import of Rodents Source: Animal Care at Illinois URL: [Link]
-
Title: IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM Standard Operating Procedures Source: UW-Milwaukee URL: [Link]
-
Title: IACUC Rodent Breeding Policy Source: Drexel University URL: [Link]
-
Title: The role of a statistician in drug development: Pre-clinical studies Source: Medium URL: [Link]
-
Title: Locomotion test for mice Source: protocols.io URL: [Link]
-
Title: Norepinephrine transporter inhibitors and their therapeutic potential Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience Source: MDPI URL: [Link]
-
Title: Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: IACUC Policy - Rodent Survival and Terminal Surgery Source: SUNY Downstate URL: [Link]
-
Title: IACUC Policies and Guidelines Source: UC Davis Office of Research URL: [Link]
-
Title: Constitutive Serotonin Tone Modulates Molecular and Behavioral Response to Chronic Fluoxetine Treatment: A Study on Genetic Rat Model Source: Frontiers in Behavioral Neuroscience URL: [Link]
-
Title: Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Domain-dependent effects of DAT inhibition in the rat dorsal striatum Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Dopamine transporter knockdown mice in the behavioral pattern monitor: A robust, reproducible model for mania-relevant behaviors Source: PubMed URL: [Link]
-
Title: Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience Source: Semantic Scholar URL: [Link]
-
Title: Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Norepinephrine transporter Source: Wikipedia URL: [Link]
-
Title: Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology Source: PubMed URL: [Link]
Sources
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. Guidelines for Implementation of IACUC Policy on Import of Rodents | Research Animal Care and Safety [animalcare.illinois.edu]
- 7. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 8. uwm.edu [uwm.edu]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. criver.com [criver.com]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neuropharmacological Investigation of 3-(4-Methylphenyl)piperidine hydrochloride
Version: 1.0
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of neuroactive compounds and clinically approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets within the central nervous system (CNS). Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including the modulation of monoamine transporters (dopamine, serotonin, and norepinephrine), G-protein coupled receptors (GPCRs) such as opioid and muscarinic receptors, and enzymes like the cholinesterases.[1][4][5][6][7]
This document provides detailed application notes and experimental protocols for the neuropharmacological characterization of 3-(4-Methylphenyl)piperidine hydrochloride, a research compound with potential activity as a monoamine reuptake inhibitor. While extensive public data on this specific molecule is limited, its structural similarity to known dopamine transporter (DAT) ligands, such as certain benzylpiperidine and methylphenylpiperidine analogs, suggests a strong rationale for its investigation as a novel CNS-active agent.[1][8][9]
These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined herein provide a systematic framework for the de novo characterization of this compound, from initial in vitro screening to preliminary in vivo behavioral assessment.
Physicochemical Properties and Solution Preparation
While specific experimental data for 3-[(4-Methylphenyl)methyl]piperidine is not extensively documented, its analogs are often oily liquids in their free base form.[10] The hydrochloride salt form, as is the case with the topic compound, is typically utilized to improve aqueous solubility and stability, facilitating its use in biological assays.[10]
Table 1: General Physicochemical Properties of Substituted Piperidines
| Property | Typical Value/Characteristic | Rationale for Importance |
| Form | Hydrochloride salt | Enhances solubility in aqueous buffers for biological assays. |
| Appearance | White to off-white solid | A typical characteristic of hydrochloride salts of organic amines. |
| Solubility | Soluble in water, DMSO, ethanol | Critical for preparing stock solutions and serial dilutions for experiments. |
| Stability | Generally stable, but protect from light and moisture | Important for ensuring the integrity of the compound during storage and experimentation. |
Protocol 1: Preparation of Stock Solutions
-
Safety First: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Assume the compound is potentially harmful if ingested or comes into contact with skin.[10]
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Solvent Selection: For a 10 mM stock solution, dissolve the compound in sterile, nuclease-free dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cellular or protein function (typically <0.5%).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Proposed Mechanism of Action: Monoamine Reuptake Inhibition
Based on the structural features of 3-(4-Methylphenyl)piperidine, its primary hypothesized mechanism of action is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT). The phenethylamine backbone embedded within its structure is a common feature of many DAT inhibitors, including methylphenidate.[8] The 4-methylphenyl (tolyl) group may influence the binding affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.
The monoamine hypothesis of depression posits that a deficiency in serotonin, norepinephrine, and/or dopamine in the CNS is a key pathophysiological factor.[4][11] While many antidepressants target SERT and NET, there is growing interest in triple reuptake inhibitors (TRIs) that also enhance dopaminergic neurotransmission, which may offer improved therapeutic outcomes, especially for symptoms like anhedonia.[4][11]
In Vitro Characterization Protocols
The initial characterization of a novel compound involves determining its binding affinity and functional potency at the primary hypothesized targets.
Protocol 2: Radioligand Binding Assay for DAT, SERT, and NET
This protocol determines the binding affinity (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.
-
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Synaptosomal Monoamine Reuptake Assay
This functional assay measures the potency (IC50) of the compound to inhibit the uptake of neurotransmitters into synaptosomes.
-
Materials:
-
Freshly prepared synaptosomes from rodent brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and frontal cortex for norepinephrine).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
Known reuptake inhibitors as positive controls (e.g., GBR-12909 for DAT).[11]
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over filter paper and washing with ice-cold buffer.
-
Measure the radioactivity retained in the synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of neurotransmitter uptake by performing non-linear regression analysis on the concentration-response curve.
-
In Vivo Behavioral Pharmacology Protocols
In vivo studies are crucial to assess the physiological and behavioral effects of the compound, providing insights into its potential therapeutic applications and side-effect profile.
Protocol 4: Assessment of Locomotor Activity
This test evaluates the stimulant or sedative effects of the compound, which is important for interpreting results from other behavioral assays.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses. Administer vehicle to the control group.
-
Immediately place the animals in the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different dose groups and the vehicle control using ANOVA followed by post-hoc tests.
-
Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used screening tool for potential antidepressant drugs.[12]
-
Animals: Male mice or rats.
-
Apparatus: Glass cylinders filled with water (23-25°C).
-
Procedure:
-
Administer the test compound at various doses, a positive control (e.g., fluoxetine), and vehicle to different groups of animals.
-
After a pre-treatment period (e.g., 30-60 minutes), place each animal in a cylinder of water for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis:
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[12]
-
Analyze the data using one-way ANOVA followed by appropriate post-hoc tests.
-
Conclusion
This compound represents a promising research compound for the exploration of novel neuropharmacological agents. Its structure suggests a potential interaction with monoamine transporters, a mechanism central to the treatment of numerous psychiatric and neurological disorders. The protocols detailed in this document provide a comprehensive framework for elucidating its binding affinity, functional potency, and behavioral effects. A thorough characterization is essential to determine its therapeutic potential and to guide future drug development efforts.
References
-
Wikipedia. Methylphenidate. [Link]
-
Kim, H. J., Paudel, K. R., Kim, D. W., Lee, Y., Chun, P., & Kim, D. W. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(6), 565–572. [Link]
-
Chae, S., Yang, G., Lee, Y., Choi, G., Lee, D., & Keum, G. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(24), 4586–4590. [Link]
-
Kim, H. J., Paudel, K. R., Kim, D. W., Lee, Y., Chun, P., & Kim, D. W. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. [Link]
-
Li, Y. C., Wang, Y. T., Wu, Y. L., Zhang, Y. L., & Yu, P. (2014). Antidepressant-like effects of piperine and its derivative, antiepilepsirine. Journal of Asian Natural Products Research, 16(11), 1087–1094. [Link]
-
Langmead, C. J., Fry, V. A., Forbes, I. T., & Wood, M. D. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 68(6), 1836–1846. [Link]
-
Zimmerman, D. M., Cantrell, B. E., Reel, J. K., & Leander, J. D. (1988). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 31(3), 555–560. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Gaponova, A. S., Churakov, A. M., & Tartakovsky, V. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. [Link]
-
Grokipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Khan, A., Wadood, A., Khan, A., Rauf, A., Khan, A. R., & Khan, I. (2015). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Bangladesh Journal of Pharmacology, 10(1), 193-198. [Link]
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]
-
Kaczor, A. A., & Krol, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116812. [Link]
-
Carroll, F. I. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1646–1657. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 5. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of piperine and its derivative, antiepilepsirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Methylphenyl)piperidine hydrochloride as a Dopamine Transporter Ligand
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 3-(4-Methylphenyl)piperidine hydrochloride as a potential ligand for the dopamine transporter (DAT). This document outlines detailed, field-proven protocols for conducting in vitro radioligand binding and dopamine uptake inhibition assays to determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of the compound. While specific experimental data for this compound is not yet extensively published, this guide offers robust methodologies, based on established principles for characterizing novel piperidine-based ligands, to enable researchers to generate high-quality, reproducible data. The causality behind experimental choices is explained to ensure a deep understanding of the protocols.
Introduction: The Dopamine Transporter and Piperidine-Based Ligands
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] It mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of dopaminergic signaling. This regulatory role makes the DAT a primary target for a wide range of therapeutic agents, including treatments for attention-deficit/hyperactivity disorder (ADHD) and depression, as well as a key site of action for psychostimulants like cocaine and amphetamine.[2]
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting the central nervous system.[3] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it an ideal framework for designing potent and selective ligands for neurotransmitter transporters. Structure-activity relationship (SAR) studies on various piperidine derivatives have revealed that modifications to the piperidine ring and its substituents can significantly influence binding affinity and selectivity for the DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4] For instance, the stereochemistry and the nature of aryl substituents on the piperidine ring are critical determinants of potency and selectivity.[1]
This compound belongs to the class of 3-arylpiperidines, which have been investigated for their dopaminergic activity.[5] The characterization of such compounds is essential for the discovery of novel therapeutic agents with desired pharmacological profiles, such as potential cocaine antagonists or treatments for dopamine-related neurological and psychiatric disorders.[4] This guide provides the necessary protocols to thoroughly investigate the interaction of this compound with the dopamine transporter.
Mechanism of Action and Experimental Rationale
This compound is hypothesized to act as a competitive inhibitor at the dopamine transporter. This means it likely binds to the same site as dopamine and other known DAT inhibitors, thereby blocking the reuptake of dopamine. To validate this and quantify the interaction, two primary in vitro assays are essential: a radioligand binding assay and a dopamine uptake inhibition assay.
-
Radioligand Binding Assay: This assay directly measures the affinity of the test compound for the DAT. It involves a competitive binding experiment where the compound competes with a radiolabeled ligand (e.g., [³H]WIN 35,428), which is known to bind to the DAT with high affinity. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibition constant (Kᵢ) can be determined. A lower Kᵢ value indicates a higher binding affinity.
-
Dopamine Uptake Inhibition Assay: This functional assay measures the compound's ability to inhibit the primary function of the DAT, which is the transport of dopamine. Cells expressing the DAT are incubated with radiolabeled dopamine ([³H]Dopamine) in the presence of varying concentrations of the test compound. The potency of the compound in inhibiting dopamine uptake is quantified by its IC₅₀ value, the concentration at which it inhibits 50% of the specific dopamine uptake.
The following diagram illustrates the proposed mechanism of action and the principle of the dopamine uptake inhibition assay.
Experimental Protocols
The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls in every experiment to ensure the reliability of the data.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT) using [³H]WIN 35,428.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: GBR 12909 (10 µM final concentration) or another high-affinity DAT inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and filter mats (GF/B).
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 0.1 nM to 100 µM).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM GBR 12909.
-
Test Compound: 50 µL of each dilution of this compound.
-
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells. The final assay volume is 200 µL.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/B filter mats pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the DAT.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This protocol measures the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake into cells expressing hDAT.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing hDAT.
-
Radioligand: [³H]Dopamine (specific activity ~20-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Uptake Control: A known potent DAT inhibitor such as nomifensine (10 µM final concentration).[6]
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline (to prevent dopamine oxidation and degradation).[6]
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Assay Protocol:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to the appropriate wells in triplicate.
-
For control wells (100% uptake), add buffer without the test compound.
-
For non-specific uptake, add a high concentration of nomifensine (10 µM final concentration).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Initiation and Termination of Uptake:
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[6]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation
The following table provides an illustrative example of the kind of quantitative data that can be generated using the protocols described above. Researchers should determine the precise values for this compound through experimentation. For comparison, data for cocaine, a well-characterized DAT inhibitor, is included.
| Compound | DAT Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| This compound | To be determined | To be determined |
| Cocaine (Reference) | 100 - 300 | 200 - 400 |
| Illustrative Data for 3-(4-MPP) | 85 | 150 |
Disclaimer: The illustrative data are not actual experimental values for this compound and are provided for exemplary purposes only.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound as a dopamine transporter ligand. By determining its binding affinity and functional potency, researchers can gain crucial insights into its pharmacological profile. This information is a critical first step in evaluating its potential as a tool compound for neuropharmacological research or as a lead candidate for the development of novel therapeutics for dopamine-related disorders. Further studies should include selectivity profiling against SERT and NET, as well as in vivo experiments to assess its pharmacokinetic properties and behavioral effects.
References
-
He, R., Kurome, T., Giberson, K. M., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-9. [Link]
-
Quaglia, W., Piras, G., et al. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. Organic Letters, 7(8), 1653-6. [Link]
-
Wang, S., Sakamuri, S., Enyedy, I. J., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351-60. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Grokipedia. (2026). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. [Link]
-
Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116391. [Link]
-
Daws, L. C., et al. (2006). Dopamine Uptake Inhibition Potency Fluctuations of Cocaine at the Dopamine Transporter. Duquesne Scholarship Collection. [Link]
Sources
- 1. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dsc.duq.edu [dsc.duq.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Radioligand binding assay protocol using 3-(4-Methylphenyl)piperidine
An Application Note and Protocol for Radioligand Binding Assays Using 3-(4-Methylphenyl)piperidine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing radioligand binding assays, using 3-(4-Methylphenyl)piperidine as an exemplary test compound. Radioligand binding assays are a cornerstone of pharmacology, offering a robust and sensitive method to quantify the interaction between a ligand and its receptor.[1][2] This guide details the underlying principles of these assays, provides step-by-step protocols for both saturation and competition experiments, and outlines the necessary data analysis to determine key pharmacological parameters such as the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibition constant (Ki). By explaining the causality behind experimental choices and incorporating self-validating controls, this protocol is designed to ensure technical accuracy and trustworthy results.
Introduction and Scientific Background
The Power of Radioligand Binding Assays
Radioligand binding assays are fundamental tools used to study the affinity of drugs for their biological targets.[3] They are considered the "gold standard" for measuring the affinity of a ligand for a receptor due to their high sensitivity and robustness.[1] The basic principle involves incubating a biological sample containing a target receptor with a radioactively labeled ligand (the radioligand). By measuring the amount of radioactivity bound to the receptor, one can quantify the interaction. These assays can be configured in several ways, most commonly as saturation assays to characterize the receptor and its interaction with the radioligand, or as competition assays to determine the affinity of an unlabeled test compound.[1][3]
Profile of the Test Compound: 3-(4-Methylphenyl)piperidine
3-(4-Methylphenyl)piperidine is a synthetic compound featuring a piperidine ring, a scaffold present in a wide array of pharmaceuticals with diverse biological activities.[4][5] While the primary, high-affinity target of this specific molecule is not extensively defined in public literature, its structure suggests potential interactions with several classes of receptors. Piperidine derivatives are known to interact with targets such as monoamine transporters (dopamine, serotonin) and sigma receptors.[5]
For the purpose of this protocol, we will use the Sigma-1 Receptor (S1R) as an exemplary target. S1Rs are unique, primarily endoplasmic reticulum-associated proteins implicated in numerous central nervous system disorders.[6][7] They are a common target for piperidine-containing ligands, making this a scientifically logical choice for demonstrating the assay protocol. The methods described herein, however, are broadly applicable to other potential targets, such as the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), with appropriate selection of a target-specific radioligand and tissue source.[8][9]
Principle of the Assay: A Self-Validating System
The validity of a binding assay hinges on the ability to distinguish between specific binding to the target receptor and non-specific binding to other components like lipids, proteins, or the filter itself.[10][11]
-
Total Binding: Measured by incubating the receptor preparation with only the radioligand. This value represents the sum of specific and non-specific binding.[12]
-
Non-specific Binding (NSB): Measured in a parallel set of tubes that, in addition to the radioligand, contain a high concentration of an unlabeled "displacing" ligand that has high affinity for the target receptor. This displacer saturates the target receptors, ensuring that any measured radioactivity is due to the radioligand binding to non-receptor sites.[10][12]
-
Specific Binding: This is the value of interest and is not measured directly. It is calculated by subtracting non-specific binding from total binding.[12] For an assay to be considered reliable, specific binding should account for a significant portion of the total binding, ideally over 80%.[13]
There are two primary experimental designs:
-
Saturation Assays: Used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). In these experiments, the receptor concentration is held constant while the concentration of the radioligand is varied.[1][14]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., 3-(4-Methylphenyl)piperidine). These assays are performed by incubating the receptor with a fixed concentration of radioligand and a range of concentrations of the unlabeled test compound.[1] The test compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding is known as the IC50.
Caption: Principle of Competitive Radioligand Binding.
Materials and Reagents
-
Biological Material: Guinea Pig Liver membranes (a rich source of S1R[7]) or a cell line expressing the target receptor of interest.
-
Test Compound: 3-(4-Methylphenyl)piperidine.
-
Radioligand: -pentazocine (a selective S1R ligand).[7] Ensure high specific activity (>20 Ci/mmol).[12]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail.[17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[17]
-
Vacuum filtration manifold (e.g., FilterMate™ Harvester).[17]
-
Liquid scintillation counter (e.g., MicroBeta counter).[17]
-
Scintillation cocktail (e.g., Betaplate Scint).[17]
-
Standard laboratory equipment (pipettes, tubes, centrifuge, homogenizer).
-
Experimental Protocols
The overall workflow involves preparing the receptor source, performing the binding reaction, separating bound from free radioligand, and quantifying the bound radioactivity.
Caption: General Workflow for a Filtration-Based Radioligand Binding Assay.
Protocol 1: Membrane Preparation
This protocol is adapted from standard procedures for preparing crude membrane fractions.[7][17]
-
Homogenization: Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ~20 volumes of ice-cold Homogenization Buffer using a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash: Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in Assay Buffer.
-
Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Pierce® BCA assay).[17] Aliquot and store the membranes at -80°C until use.
Protocol 2: Saturation Binding Assay (³H-pentazocine vs. S1R)
This assay determines the Kd and Bmax for the radioligand.[13][14]
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding (in triplicate) and Non-specific Binding (NSB, in triplicate).
-
Reagent Preparation:
-
Prepare serial dilutions of -pentazocine in Assay Buffer. A typical concentration range would span from 0.1 to 20 times the expected Kd (e.g., 0.2 nM to 20 nM).[13][17]
-
Prepare a stock of the NSB displacer (Haloperidol) at a concentration 100-1000 times its Ki (e.g., 10 µM).[13][16]
-
Dilute the membrane preparation in Assay Buffer to the desired final concentration (e.g., 50-100 µg protein/well).[17]
-
-
Assay Reaction: In a final volume of 250 µL per well:
-
Total Binding Wells: Add 50 µL Assay Buffer, 50 µL of the appropriate -pentazocine dilution, and 150 µL of the membrane suspension.
-
NSB Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of the appropriate -pentazocine dilution, and 150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.[15] (Note: optimal time and temperature should be determined empirically for each new system).
-
Termination: Stop the reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester.[17]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) in a scintillation counter.[17]
Protocol 3: Competition Binding Assay (3-(4-Methylphenyl)piperidine vs. S1R)
This assay determines the IC50 and Ki of the test compound.[1]
-
Plate Setup: Prepare a 96-well plate. You will need wells for Total Binding, NSB, and at least 8-10 concentrations of the test compound, all in triplicate.
-
Reagent Preparation:
-
Prepare a fixed concentration of -pentazocine in Assay Buffer, typically at or below its Kd value determined from the saturation assay (e.g., 1.5 nM).[13]
-
Prepare serial dilutions of 3-(4-Methylphenyl)piperidine in Assay Buffer, covering a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare the NSB displacer (10 µM Haloperidol) and membrane suspension as in the saturation protocol.
-
-
Assay Reaction: In a final volume of 250 µL per well:
-
Total Binding Wells: Add 50 µL Assay Buffer, 50 µL of -pentazocine, and 150 µL of membrane suspension.
-
NSB Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of -pentazocine, and 150 µL of membrane suspension.
-
Competition Wells: Add 50 µL of the appropriate 3-(4-Methylphenyl)piperidine dilution, 50 µL of -pentazocine, and 150 µL of membrane suspension.
-
-
Incubation, Termination, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Raw data (CPM) must be converted into meaningful pharmacological constants.[18]
-
Calculate Specific Binding: For each data point, calculate the mean CPM for the triplicates. Then, Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Convert CPM to Molar Units: Convert the specific binding CPM values to fmol of radioligand bound per mg of protein. This requires knowing the specific activity of the radioligand (e.g., in Ci/mmol) and the efficiency of the scintillation counter.[19]
Analysis of Saturation Data
-
Plot specific binding (fmol/mg protein) on the Y-axis against the concentration of free radioligand (nM) on the X-axis.
-
Fit the data using non-linear regression to a one-site binding (hyperbola) equation.[18][19]
-
Equation: Y = (Bmax * X) / (Kd + X)
-
The analysis will yield values for Bmax (maximum number of binding sites) and Kd (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium).[18]
-
Analysis of Competition Data
-
Plot the percent inhibition of specific binding on the Y-axis against the log concentration of the competitor (3-(4-Methylphenyl)piperidine) on the X-axis.
-
Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 . The IC50 is the concentration of the competitor that displaces 50% of the specific radioligand binding.[1]
-
Calculate the inhibition constant (Ki ) from the IC50 using the Cheng-Prusoff equation .[18] This corrects for the concentration of radioligand used in the assay.
-
Equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).
-
| Parameter | Description | Determined From | Units |
| Kd | Equilibrium Dissociation Constant | Saturation Assay | nM |
| Bmax | Maximum Receptor Density | Saturation Assay | fmol/mg protein |
| IC50 | Half Maximal Inhibitory Concentration | Competition Assay | nM |
| Ki | Inhibition Constant | Competition Assay | nM |
Table 1: Key Pharmacological Parameters Derived from Radioligand Binding Assays.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubMed. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2012). Filter-binding assay for analysis of RNA-protein interactions. Retrieved from [Link]
-
National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Read Lab, University at Buffalo. (n.d.). Protocols | Filter Binding Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
PubMed. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
PubMed. (1993). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]
-
PubMed Central. (2010). Characterization of pulmonary sigma receptors by radioligand binding. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
PubMed. (2011). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]
-
YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. Retrieved from [Link]
-
PubMed. (2006). Affinity labeling the dopamine transporter ligand binding site. Retrieved from [Link]
-
RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]
-
TPC. (2013). Bmax and KD. Retrieved from [Link]
-
PubMed Central. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
PubMed Central. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT | Monoamine transporter subfamily. Retrieved from [Link]
-
ResearchGate. (n.d.). Radioligand binding assay results showing the percentage inhibition of.... Retrieved from [Link]
-
PubMed Central. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]
-
PubMed Central. (2022). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoro-4-(4-methylphenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoro-4-(3-methylphenyl)piperidine. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Methylphenyl)piperidine (755699-91-3) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. chem.uwec.edu [chem.uwec.edu]
- 19. studylib.net [studylib.net]
Topic: A Strategic Approach for Characterizing 3-(4-Methylphenyl)piperidine Activity Using Cell-Based Assays
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] 3-(4-Methylphenyl)piperidine is a synthetic derivative whose pharmacological profile is not widely characterized. Its structure suggests potential interactions with key CNS targets such as monoamine transporters or G-protein coupled receptors (GPCRs). This application note presents a comprehensive, multi-tiered strategy for elucidating the mechanism of action of 3-(4-Methylphenyl)piperidine using a suite of robust, cell-based assays. We provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, data interpretation, and the integration of essential controls to ensure data integrity. The workflow begins with an assessment of general cytotoxicity to establish a viable concentration range for subsequent functional assays. We then detail primary screens for inhibitory activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, followed by a functional screen for GPCR modulation via a cAMP second messenger assay. This strategic approach provides a clear path from an uncharacterized compound to a well-defined pharmacological profile.
Introduction: The Rationale for a Phased Assay Strategy
Characterizing a novel compound requires a systematic approach that builds from general observations to specific mechanisms. A compound that appears active in a functional assay may simply be cytotoxic, leading to false-positive results. Therefore, our strategy is designed to first establish the compound's therapeutic window before investing resources in more complex mechanistic studies. This workflow ensures that the observed functional effects are specific and not artifacts of cellular toxicity.
The structure of 3-(4-Methylphenyl)piperidine contains key pharmacophoric elements—a piperidine ring and an aryl group—that are common in ligands for monoamine transporters and GPCRs.[3] Monoamine transporters are critical regulators of neurotransmission, and their inhibition is a key mechanism for antidepressants and psychostimulants.[4][5] GPCRs represent the largest family of drug targets, mediating a vast array of physiological responses through second messengers like cyclic AMP (cAMP).[6] Our proposed workflow logically prioritizes these high-probability target classes.
Figure 1: High-level experimental workflow for characterizing 3-(4-Methylphenyl)piperidine.
Foundational Assay: Assessing Cell Viability
Principle: Before functional characterization, it is imperative to determine the concentration range at which 3-(4-Methylphenyl)piperidine exhibits cytotoxic effects. Cell viability assays measure general cellular health by quantifying parameters like metabolic activity or membrane integrity.[7] The resazurin reduction assay is a cost-effective and sensitive colorimetric method where viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[8] A decrease in signal indicates a reduction in cell viability.
Rationale: This initial screen is a critical self-validating step. It allows researchers to distinguish true pharmacological effects from non-specific toxicity and identifies the maximum compound concentration to be used in subsequent, more specific assays.[9] Running functional assays at cytotoxic concentrations can lead to misleading inhibition data that is merely a result of cell death.
Protocol 2.1: Cell Viability Assessment using Resazurin
-
Cell Plating: Seed HEK293 cells (or another relevant cell line) in a 96-well, clear-bottom black plate at a density of 20,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(4-Methylphenyl)piperidine in an appropriate vehicle (e.g., DMSO), starting from a high concentration (e.g., 1 mM).
-
Cell Treatment: Add 1 µL of each compound concentration to the appropriate wells in triplicate. Include vehicle-only controls (100% viability) and a positive control for cytotoxicity (e.g., 10% Triton X-100, 0% viability).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Assay: Add 20 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink color.
-
Data Acquisition: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (0% viability wells) from all other wells. Normalize the data to the vehicle control (set to 100%) and plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Primary Screen I: Monoamine Transporter Uptake Assays
Principle: These assays directly measure the functional ability of monoamine transporters (DAT, SERT, NET) to uptake their respective substrates from the extracellular environment.[10][11] The assay uses a labeled substrate (either radioactive, like [³H]dopamine, or a fluorescent analog) that is transported into cells expressing the specific transporter.[12][13] An inhibitor, such as 3-(4-Methylphenyl)piperidine, will compete with the labeled substrate, reducing its accumulation inside the cells and thus decreasing the signal.[14]
Rationale: This is a direct functional measurement of inhibition. By testing against all three major monoamine transporters, we can determine not only if the compound is active but also its selectivity profile, which is a critical determinant of its potential therapeutic application and side-effect profile. We recommend using HEK293 cells stably expressing the individual human transporters (hDAT, hSERT, hNET) to ensure target specificity and avoid confounding activities from other neuronal proteins.[15]
Figure 2: Principle of the monoamine transporter uptake inhibition assay.
Protocol 3.1: Radiometric Dopamine (DAT) Uptake Inhibition Assay
-
Cell Plating: Plate hDAT-HEK293 cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.[16]
-
Preparation: On the day of the assay, aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Compound Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of 3-(4-Methylphenyl)piperidine.
-
Test concentrations: 0.1 nM to 30 µM.
-
Total uptake control: Vehicle only.
-
Non-specific uptake control: A high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine or Cocaine).[16]
-
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM) to initiate the uptake.
-
Incubation: Incubate for 5-10 minutes at 37°C. This short duration is crucial for measuring the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Lysis & Quantification: Lyse the cells with 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: (Total uptake) - (Non-specific uptake).
-
Calculate percent inhibition for each compound concentration relative to the specific uptake.
-
Plot percent inhibition vs. log compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Note: This protocol can be adapted for SERT and NET by using hSERT- or hNET-expressing cells, [³H]Serotonin or [³H]Norepinephrine as the substrate, and Fluoxetine or Desipramine as the respective reference inhibitors.[4][17]
Primary Screen II: GPCR Activity (cAMP) Assay
Principle: This assay measures the intracellular concentration of the second messenger cyclic AMP (cAMP), a key signaling molecule for a large subset of GPCRs.[18] Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels.[6] Modern assays, such as HTRF or luminescence-based methods (e.g., GloSensor™), allow for sensitive detection of these changes in a high-throughput format.[19][20]
Rationale: Screening for cAMP modulation is an efficient way to survey for activity across two major GPCR families simultaneously. The assay can identify agonists (which modulate cAMP on their own), antagonists (which block the effect of a known agonist), and inverse agonists. To detect Gi-coupled activity, the baseline cAMP level is first stimulated with forskolin, an adenylyl cyclase activator, allowing for the measurement of subsequent inhibition.[18]
Figure 3: Simplified Gs/Gi-coupled GPCR signaling pathway for cAMP modulation.
Protocol 4.1: Luminescence-Based cAMP Assay (Gi-Coupled Antagonist Mode)
-
Cell Preparation: Use HEK293 cells stably or transiently expressing a Gi-coupled receptor of interest and a luminescent cAMP biosensor (e.g., GloSensor™). Plate cells in a 96-well solid white plate and incubate overnight.
-
Reagent Equilibration: On the assay day, replace the medium with CO₂-independent buffer containing the biosensor substrate and equilibrate for 2 hours at room temperature.
-
Compound Addition: Add varying concentrations of 3-(4-Methylphenyl)piperidine (or a known antagonist as a control) to the wells.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a known agonist for the Gi-coupled receptor at its EC₈₀ concentration, mixed with a concentration of forskolin that stimulates a robust signal (e.g., 1-10 µM).
-
Data Acquisition: Immediately measure luminescence kinetically for 30-60 minutes or as an endpoint reading using a plate-based luminometer.
-
Data Analysis: The agonist/forskolin combination will produce a specific level of cAMP (and thus luminescence). An active antagonist will block the agonist's inhibitory effect, leading to a higher cAMP/luminescence signal. Calculate the IC₅₀ of the antagonist by plotting the signal increase against the log of the compound concentration.
Note: This protocol is highly adaptable. To screen for Gs-agonists, omit forskolin and the known agonist. To screen for Gi-agonists, pre-stimulate with forskolin only and look for a decrease in signal.[20]
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary goal is to determine the potency (IC₅₀) of 3-(4-Methylphenyl)piperidine at each target and its selectivity.
Table 1: Hypothetical Primary Screening Results for 3-(4-Methylphenyl)piperidine
| Assay Type | Target | Parameter | Result (µM) | Reference Compound | Ref. IC₅₀ (µM) |
|---|---|---|---|---|---|
| Cell Viability | HEK293 Cells | CC₅₀ | > 30 | - | - |
| Transporter Uptake | hDAT | IC₅₀ | 0.25 | Cocaine | 0.30 |
| hSERT | IC₅₀ | 5.8 | Fluoxetine | 0.02 | |
| hNET | IC₅₀ | 1.2 | Desipramine | 0.004 | |
| GPCR Activity | Gi-coupled Receptor X | IC₅₀ (Antagonist) | > 10 | - | - |
| | Gs-coupled Receptor Y | EC₅₀ (Agonist) | > 10 | - | - |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that 3-(4-Methylphenyl)piperidine is a potent inhibitor of the dopamine transporter (DAT) with moderate activity at the norepinephrine transporter (NET) and weak activity at the serotonin transporter (SERT). Its selectivity for DAT over SERT is approximately 23-fold (5.8 / 0.25). The compound is not broadly cytotoxic at concentrations where it shows functional activity (CC₅₀ > 30 µM). It shows no significant activity at the tested GPCRs up to 10 µM. Based on this profile, the primary mechanism of action appears to be monoamine transporter inhibition, with a preference for DAT.
References
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]
-
Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Retrieved from [Link]
-
Calkins, M. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved from [Link]
-
Calkins, M. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
-
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor. Molecular Pharmacology. Retrieved from [Link]
-
Savelyeva, V. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxy-4-methylphenyl)piperidine. Retrieved from [Link]
-
Kamal, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. bioivt.com [bioivt.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Solubility of 3-(4-Methylphenyl)piperidine Hydrochloride
Welcome to the technical support center for 3-(4-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound directly in aqueous buffers like PBS (pH 7.4). Why is this happening?
A1: This is a common and expected challenge. While 3-(4-Methylphenyl)piperidine is supplied as a hydrochloride salt to enhance its aqueous solubility, its overall solubility is a balance between the polar piperidine hydrochloride group and the nonpolar, lipophilic 4-methylphenyl substituent.[1] At a neutral pH like 7.4, the piperidine nitrogen (a weak base) can be partially deprotonated to its free base form. This neutral form is significantly less water-soluble than the protonated, charged (salt) form, leading to poor dissolution or precipitation.[2] The piperidine ring itself, especially with lipophilic additions, contributes to this poor solubility in water.[1]
The fundamental principle at play is the pH-dependent equilibrium of the molecule.
Q2: What are the immediate first steps I should take to solubilize my compound for a preliminary experiment?
A2: A systematic approach starting with simple methods is always recommended.[3] The most common and effective initial strategies involve pH adjustment and the use of co-solvents.
-
pH Adjustment: Since the compound is a hydrochloride salt of a weak base, its solubility is highly dependent on pH.[4] Lowering the pH of your aqueous solution will significantly increase solubility by ensuring the piperidine nitrogen remains fully protonated.[2]
-
Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, using a water-miscible organic co-solvent is a standard and effective strategy.[5][6] These solvents work by reducing the overall polarity of the solvent system, which helps to solvate the nonpolar regions of the molecule.[7]
The following workflow provides a decision-making process for initial solubility testing.
Troubleshooting Guide
Problem 1: My compound still won't dissolve even after lowering the pH.
Possible Cause: You may be experiencing the "common ion effect" or have reached the intrinsic solubility limit of the salt form. At very low pH, the high concentration of chloride ions (Cl⁻) from the acid (e.g., HCl) can shift the dissolution equilibrium, effectively suppressing the solubility of the hydrochloride salt.[4][8]
Solutions:
-
Protocol 1: pH-Solubility Profiling: Systematically determine the optimal pH for maximum solubility. The World Health Organization (WHO) recommends testing solubility at a minimum of three pH points, such as pH 1.2, 4.5, and 6.8, to understand the compound's behavior.[9]
-
Prepare a series of small-volume aqueous buffers across a pH range (e.g., pH 2, 4, 5, 6).
-
Add a known excess of this compound to each buffer.
-
Equilibrate the samples for a set period (e.g., 24-48 hours) with agitation to ensure saturation is reached.
-
Separate the solid material (e.g., by centrifugation or filtration).
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV spectrophotometry.[10]
-
Plot solubility (mg/mL or µM) versus pH to identify the pH of maximum solubility (pHmax).
-
-
Use a Different Acid: To circumvent the common ion effect, try adjusting the pH with an acid that does not have a common ion, such as methanesulfonic acid or sulfuric acid.
| pH Condition | Expected Outcome | Scientific Rationale |
| pH 7.4 (PBS) | Very Low Solubility | Equilibrium favors the less soluble free base form. |
| pH 4.0-5.0 (Acetate Buffer) | Increased Solubility | The compound is primarily in its protonated, more soluble salt form. |
| pH < 2.0 (HCl) | Solubility may decrease after an initial increase compared to pH 4.0.[4][8] | The common ion effect from excess Cl⁻ ions can suppress the dissolution of the hydrochloride salt.[8] |
Problem 2: My compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous assay buffer.
Possible Cause: This is a classic issue for poorly soluble compounds. The compound is soluble in the 100% organic stock solution but "crashes out" when diluted into a predominantly aqueous environment where its solubility is much lower.[1]
Solutions:
-
Optimize Final Co-solvent Concentration: Determine the highest percentage of your organic co-solvent (e.g., DMSO, ethanol) that your biological assay can tolerate without affecting the results (typically between 0.1% and 1%).[1]
-
Protocol 2: Stepwise Dilution: Avoid shocking the compound with a large, direct dilution.
-
Prepare your high-concentration stock in 100% DMSO.
-
Perform an intermediate dilution into a solution containing a higher percentage of the co-solvent than your final assay buffer (e.g., a 1:1 mixture of buffer and DMSO).
-
Perform the final dilution from this intermediate stock into your final assay buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
-
Incorporate Solubilizing Excipients: Add a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a cyclodextrin to the final aqueous buffer. Surfactants form micelles that can encapsulate the compound, while cyclodextrins form inclusion complexes, both of which increase the apparent aqueous solubility.[1][2]
Problem 3: I've tried pH adjustment and co-solvents, but the solubility is still too low for my required experimental concentration. What are my next options?
Possible Cause: The intrinsic solubility of the compound, even under optimal simple solvent conditions, is insufficient for your needs. More advanced formulation techniques are required.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like yours, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[2][11] This is particularly useful for increasing the apparent solubility in solution.[1]
-
Solid Dispersions: This technique involves dispersing the compound within a hydrophilic polymer matrix (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)).[11] This process creates a solid form where the drug molecules are separated, improving wettability and dissolution rate when introduced to an aqueous medium.[2]
-
Consider Temperature Effects: For most solids, solubility increases with temperature because the dissolution process is endothermic (requires energy).[12] You can try gently warming the solution to aid dissolution. However, be cautious, as some salts can have decreased solubility at higher temperatures if the dissolution is exothermic.[12][13] Always confirm the thermal stability of your compound before heating.
| Technique | Mechanism of Action | Best For |
| Co-solvents | Reduces solvent polarity.[5] | Initial screening, preparing stock solutions. |
| pH Adjustment | Shifts equilibrium to the more soluble ionized form.[2] | Ionizable compounds like amine hydrochlorides. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule in a soluble host.[1] | Increasing the apparent solubility of a compound in an aqueous solution for in vitro assays. |
| Solid Dispersion | Improves wettability and dissolution rate by dispersing the drug in a carrier.[11] | Preparing a solid form with improved dissolution properties for in vivo studies. |
References
- Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays - Benchchem.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of pharmaceutical sciences, 74(2), 142-147.
- Oles, K., & Szultka, M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2014, 1-10.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Stephenson, G. A., Forbes, R. A., & Reutzel-Edens, S. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 47-54.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
- World Health Organization. (2015). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. WHO Technical Report Series, No. 992.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Why does the solubility of some salts decrease with temperature?. (2016). Stack Exchange.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
- Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
- Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-10.
- Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
- Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharma's Almanac.
- How can I neutralize aminehydrochlorides?. (2023). ResearchGate.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
- Addressing poor solubility of piperidine derivatives in reactions - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. who.int [who.int]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Peak Tailing for Piperidine Compounds in HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating issue in High-Performance Liquid Chromatography (HPLC): the peak tailing of piperidine-containing compounds. Piperidine, a heterocyclic amine, and its derivatives are prevalent in many pharmaceutical compounds.[1] Their basic nature is a primary contributor to poor peak shape in reversed-phase HPLC.[2][3][4][5] This guide provides a structured, in-depth approach to not only fixing this problem but also understanding its root causes, thereby empowering you to develop robust and reliable analytical methods.
Understanding the "Why": The Root Causes of Peak Tailing with Piperidine Compounds
Before diving into solutions, it is crucial to understand the underlying chemical interactions that lead to peak tailing. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase. However, secondary interactions can occur, leading to peak asymmetry.[3][5]
For basic compounds like piperidines, the most significant secondary interaction is with residual silanol groups on the silica-based stationary phase.[2][3][6] These silanol groups (Si-OH) are acidic and can exist in an ionized state (Si-O-), particularly at mobile phase pH values above their pKa (typically around 3.8-4.2).[7] In typical reversed-phase mobile phases (pH 2-7), the basic nitrogen on the piperidine ring is protonated, carrying a positive charge.[2] This leads to a strong electrostatic interaction between the positively charged piperidine and the negatively charged silanol groups, causing a secondary, ion-exchange-like retention mechanism.[5][8] This unwanted interaction results in delayed elution for a portion of the analyte molecules, manifesting as a tailing peak.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Interaction causing peak tailing of piperidine compounds."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may be facing.
Q1: My piperidine compound is showing significant peak tailing. What is the first thing I should check?
A1: The first and often most impactful parameter to investigate is the pH of your mobile phase . The ionization state of both your piperidine analyte and the stationary phase's residual silanol groups is pH-dependent.[10][11]
-
Expert Insight: By lowering the mobile phase pH to a value of 3 or below, you can effectively suppress the ionization of the silanol groups.[3][12] At this low pH, the silanol groups are protonated (Si-OH) and therefore neutral, which minimizes the strong ionic interaction with the protonated piperidine compound.[7][8] This allows the primary, desired hydrophobic retention mechanism to dominate, resulting in a more symmetrical peak shape.[5]
| Analyte/Stationary Phase | Mobile Phase pH < 3 | Mobile Phase pH 4-7 |
| Piperidine Compound | Protonated (+) | Protonated (+) |
| Silanol Groups | Neutral (Si-OH) | Partially to Fully Ionized (Si-O-) |
| Primary Interaction | Hydrophobic | Hydrophobic & Ionic |
| Resulting Peak Shape | Symmetrical | Tailing |
Experimental Protocol: Mobile Phase pH Optimization
-
Preparation: Prepare aqueous portions of your mobile phase with different pH values. A good starting range is pH 2.5, 3.0, 4.0, and 5.0. Use a calibrated pH meter for accuracy. For low pH, 0.1% formic acid or phosphoric acid are common choices.[13][14]
-
Equilibration: Begin with the lowest pH mobile phase. Equilibrate your column with the mobile phase mixture (e.g., acetonitrile and the buffered aqueous phase) until you achieve a stable baseline.
-
Injection: Inject your piperidine compound standard.
-
Analysis: Observe the peak shape and retention time.
-
Iteration: Gradually increase the pH of the mobile phase, allowing for proper equilibration at each step, and re-inject your standard. This systematic approach will help you identify the optimal pH for your specific compound.
Q2: I've adjusted the mobile phase pH, but I'm still observing some peak tailing. What's my next step?
A2: If pH adjustment alone is insufficient, the next logical step is to incorporate a mobile phase additive , specifically a competing base.
-
Expert Insight: Additives like triethylamine (TEA) or diethylamine (DEA) act as "silanol maskers."[6][8][15] These are small basic molecules that, when added to the mobile phase in low concentrations (typically 0.1-0.5%), will preferentially interact with the active silanol sites on the stationary phase.[6][15] This effectively blocks the piperidine compound from these secondary interaction sites, leading to a significant improvement in peak symmetry.[8] However, be aware that prolonged use of amine additives can sometimes shorten column lifetime.[8]
Experimental Protocol: Incorporating a Competing Base
-
Additive Selection: Triethylamine (TEA) is a common starting choice.
-
Concentration: Prepare your mobile phase with a low concentration of TEA, for example, 0.1% (v/v). Ensure the additive is fully dissolved and the mobile phase is properly mixed and degassed.
-
Column Equilibration: Thoroughly equilibrate the column with the new mobile phase containing the additive. This is critical for consistent results.
-
Analysis: Inject your sample and evaluate the peak shape. You can optimize the concentration of the competing base if necessary, but it is generally best to use the lowest concentration that provides the desired peak shape.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Troubleshooting workflow for piperidine peak tailing."
Q3: Are there specific types of HPLC columns that are better suited for analyzing piperidine compounds?
A3: Absolutely. The choice of stationary phase is a critical factor in mitigating peak tailing for basic compounds.[3]
-
Expert Insight: Modern HPLC columns offer several features designed to minimize silanol interactions:
-
End-capping: Most modern columns are "end-capped," where the residual silanol groups are chemically bonded with a small, inert molecule (like a trimethylsilyl group) to shield them from interacting with analytes.[7] Using a column with high-density end-capping is highly recommended.
-
Base-Deactivated Columns: These columns are specifically manufactured to have minimal accessible silanol groups, making them ideal for the analysis of basic compounds.[4]
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (like an amide or carbamate) embedded in the alkyl chain of the stationary phase.[16][17] This polar group helps to shield the residual silanols and can also provide alternative selectivity.
-
Hybrid Silica/Polymer Columns: These columns are made from a hybrid of silica and organic polymer. This technology often results in a lower concentration of acidic silanol sites compared to traditional silica-based columns, leading to improved peak shape for basic compounds.[16]
-
| Column Type | Key Feature | Advantage for Piperidine Compounds |
| Standard C18 | Basic silica with C18 chains | Prone to silanol interactions, often resulting in tailing. |
| End-capped C18 | Residual silanols are chemically shielded. | Reduced silanol interactions, leading to better peak shape.[7] |
| Embedded Polar Group | Polar group within the C18 chain. | Shields silanols and offers alternative selectivity.[16][17] |
| Hybrid Silica/Polymer | Combination of silica and polymer particles. | Lower silanol activity, resulting in improved peak shape.[16] |
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?
A4: Yes, the organic modifier can influence peak shape, although usually to a lesser extent than pH or additives for piperidine compounds.
-
Expert Insight: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[18][19][20] While both are effective at eluting compounds, they have different properties that can affect selectivity and peak shape.[21] In some cases, switching from acetonitrile to methanol, or vice versa, can alter the interactions between the analyte, the stationary phase, and the mobile phase, which may lead to an improvement in peak symmetry.[6] It is an experimental parameter worth investigating during method development.
Q5: I've tried everything and I'm still seeing some tailing. Are there any other factors I should consider?
A5: If you have systematically addressed the chemical sources of peak tailing, it is time to consider potential physical or system-related issues.
-
Expert Insight:
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion, including tailing.[6] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[10][22] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Column Void: A void or channel in the column packing material at the inlet can cause peak distortion.[12] This can happen over time due to pressure fluctuations or harsh mobile phase conditions. If you suspect a column void, reversing and flushing the column (if the manufacturer's instructions permit) may sometimes help, but replacement is often necessary.
-
Contamination: A buildup of strongly retained compounds on the column can create active sites that lead to peak tailing.[23] A proper column wash procedure should be implemented.
-
Summary of Key Troubleshooting Strategies
| Strategy | Rationale |
| Lower Mobile Phase pH (≤ 3) | Suppresses the ionization of residual silanol groups.[3][12] |
| Add a Competing Base (e.g., TEA) | Masks active silanol sites on the stationary phase.[6][8][15] |
| Use a Base-Deactivated or EPG Column | Minimizes the number of available silanol groups for interaction.[4][16][17] |
| Optimize Organic Modifier | Can alter selectivity and analyte-stationary phase interactions.[6][21] |
| Reduce Sample Load | Prevents column overload, which can cause peak distortion.[6] |
| Minimize Extra-column Volume | Reduces band broadening and improves peak efficiency.[10][22] |
By methodically working through these troubleshooting steps, you can effectively diagnose and resolve issues with peak tailing for piperidine and other basic compounds, leading to more accurate and reliable HPLC results.
References
- BenchChem. (2025). Resolving peak tailing in HPLC analysis of basic piperidine compounds.
- BenchChem. (2025).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Forum. (2008). Which column for basic analytes.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Crawford Scientific. (2020).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
- Phenomenex. (2025).
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- BenchChem. (2025).
- Chrom Tech. (2025).
- Chromanik Technologies Inc. (2009).
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- LCGC International. (n.d.).
- YouTube. (2025).
- Wikipedia. (n.d.). Piperidine.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. chromtech.com [chromtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 17. welch-us.com [welch-us.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 3-(4-Methylphenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 3-(4-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you maximize your yield and purity.
Overview of the Synthetic Strategy
The synthesis of 3-arylpiperidines, such as 3-(4-Methylphenyl)piperidine, is a well-established process in medicinal chemistry.[1] A robust and highly adaptable two-stage synthetic approach is commonly employed. This strategy involves an initial carbon-carbon bond formation to construct the 3-arylpyridine intermediate, followed by the reduction of the aromatic pyridine ring to the desired piperidine scaffold. The final step is the formation of the hydrochloride salt to improve stability and handling properties.
This workflow is favored for its reliability and the commercial availability of the starting materials. Below is a high-level overview of this synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing the 3-(4-methylphenyl)pyridine precursor?
A1: The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation.[2] It involves coupling a pyridine halide (e.g., 3-bromopyridine) with an arylboronic acid (e.g., 4-methylphenylboronic acid) using a palladium catalyst. This method is highly reliable, tolerates a wide range of functional groups, and has well-established protocols for scaling from milligrams to kilograms. Key advantages include mild reaction conditions and the general stability and low toxicity of the boronic acid reagents.[1]
Q2: Which catalyst is best for the hydrogenation of 3-(4-methylphenyl)pyridine?
A2: The choice of catalyst is critical for achieving high yield and avoiding side reactions. While various catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) can be used, Platinum(IV) oxide (PtO₂, Adams' catalyst) is often preferred for the hydrogenation of pyridine rings.[3] PtO₂ is robust, less susceptible to poisoning by nitrogen-containing compounds, and typically provides complete saturation of the ring under manageable conditions (e.g., 50-100 psi H₂ pressure).[4]
Q3: Why is the final product converted to a hydrochloride salt?
A3: The free base of 3-(4-Methylphenyl)piperidine is often an oil or a low-melting solid, which can be difficult to handle, purify, and weigh accurately.[5] Converting it to the hydrochloride salt typically yields a stable, crystalline solid with a well-defined melting point.[6] This crystalline nature facilitates purification by recrystallization, improves shelf-life, and enhances solubility in polar protic solvents, which is often beneficial for downstream applications.
Troubleshooting Guide: Stage 1 - Suzuki-Miyaura Cross-Coupling
This stage is critical for establishing the core molecular framework. Low yields or the formation of byproducts can often be traced back to a few key parameters.
Q4: My Suzuki coupling reaction has stalled or is showing a very low yield. What are the likely causes?
A4: Low yields in Suzuki couplings are a frequent issue and can often be resolved by systematically checking the following factors:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂ with a suitable ligand) has not been oxidized or poisoned. If you suspect catalyst deactivation, try using a freshly opened bottle or a different batch.[2]
-
Quality of Reagents: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation. Use high-purity boronic acid. Similarly, the quality of the base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it should be anhydrous and finely powdered to ensure sufficient reactivity.
-
Oxygen and Moisture: While some modern Suzuki protocols are tolerant to air, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative degradation of the catalyst and phosphine ligands. Ensure all solvents are anhydrous.
-
Incorrect Base or Solvent: The choice of base and solvent is interdependent and critical for the catalytic cycle. For pyridine substrates, a common and effective system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or DME/water. The water is essential for dissolving the base and facilitating the transmetalation step.
| Parameter | Recommended Starting Point | Common Alternatives | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(dppf), Pd(OAc)₂ + SPhos | Balances reactivity and stability. dppf/SPhos ligands can improve yields for challenging substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ | Cs₂CO₃ is more soluble and basic, often accelerating the reaction. K₃PO₄ is a strong alternative. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O, DME / H₂O | The aqueous phase is critical for dissolving the inorganic base and promoting the reaction. |
| Temperature | 80-100 °C | Reflux | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
Q5: I am observing significant amounts of a homocoupled byproduct (4,4'-dimethylbiphenyl). How can I minimize this?
A5: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. Rigorously deoxygenating your solvent and reaction mixture before adding the palladium catalyst is the most effective way to suppress this pathway. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
Troubleshooting Guide: Stage 2 - Catalytic Hydrogenation
The reduction of the pyridine ring is a high-yielding but technically demanding step. Incomplete reactions or catalyst poisoning are the primary hurdles.
Q6: The hydrogenation of my 3-(4-methylphenyl)pyridine is incomplete, even after extended reaction times. What should I investigate?
A6: Incomplete hydrogenation is a classic problem that points towards issues with the catalyst or reaction conditions.
-
Catalyst Poisoning: The most common culprit. Trace impurities from the previous step, particularly sulfur or residual palladium, can poison the platinum catalyst. Purifying the 3-(4-methylphenyl)pyridine intermediate by flash chromatography or recrystallization before hydrogenation is strongly advised.
-
Insufficient Hydrogen Pressure/Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Ensure your reaction vessel is being agitated vigorously and that the hydrogen pressure is maintained. For stubborn reductions, increasing the pressure from 50 psi to 100-200 psi can significantly accelerate the reaction.
-
Catalyst Activity: Ensure the catalyst is fresh. Adams' catalyst (PtO₂) must be pre-reduced in situ to the active, finely dispersed platinum black. This is usually accomplished by shaking the catalyst/substrate mixture under H₂ in the reaction solvent for a short period before the main reaction commences.
| Parameter | Recommended Starting Point | Common Alternatives | Rationale |
| Catalyst | PtO₂ (1-5 mol% by weight) | 5% Rh/C, 10% Pd/C | PtO₂ is generally most effective for pyridine reduction. Rhodium is a more active but also more expensive alternative. |
| Solvent | Acetic Acid (HOAc) or Ethanol (EtOH) | Methanol (MeOH) | An acidic medium like HOAc protonates the pyridine nitrogen, activating the ring towards reduction. Alcohols are also effective. |
| Pressure | 50 psi H₂ | 100-500 psi H₂ | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. |
| Temperature | 25-50 °C | 60-80 °C | Modest heating can increase the reaction rate, but excessive heat may promote side reactions. |
Troubleshooting Guide: Stage 3 - Salt Formation & Purification
This final stage is crucial for obtaining a pure, solid product suitable for analysis and further use.
Q7: After adding HCl to my free base, the product oiled out instead of crystallizing. How can I get a solid product?
A7: "Oiling out" is a common problem caused by the product precipitating from a solution in which it is highly soluble or when the rate of precipitation is too fast for an ordered crystal lattice to form.
-
Solvent Choice is Key: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Ethers like Diethyl Ether or Methyl tert-Butyl Ether (MTBE) are excellent choices. Isopropanol (IPA) is also commonly used.
-
Control the Precipitation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., IPA or Ethyl Acetate).
-
Slowly add a solution of anhydrous HCl in a solvent in which the salt is insoluble (e.g., HCl in Diethyl Ether). Add the HCl solution dropwise with vigorous stirring.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, gently warm the mixture to redissolve the oil and then allow it to cool very slowly to room temperature, followed by further cooling in an ice bath.
-
Adding a small amount of a "non-solvent" in which the salt is completely insoluble (like heptane) can sometimes help force crystallization from the oil.
-
Q8: My final product has poor purity according to HPLC/NMR analysis. What are common impurities?
A8: Common impurities include:
-
Residual Solvent: Inadequate drying under vacuum.
-
Starting Material: Incomplete hydrogenation. This is easily identified by aromatic signals in the ¹H NMR spectrum.
-
Partially Reduced Intermediates: Such as 3-(4-methylphenyl)tetrahydropyridine. This can occur if the hydrogenation is stopped prematurely.
-
Excess HCl: This can sometimes be seen in the NMR or by titration. Washing the filtered solid with a cold, anhydrous solvent like diethyl ether can remove surface-adsorbed HCl.[7]
For high-purity material, it is often necessary to recrystallize the crude hydrochloride salt from a suitable solvent system, such as Ethanol/Diethyl Ether or Isopropanol/Heptane.[8]
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Methylphenyl)pyridine
-
To a round-bottom flask, add 3-bromopyridine (1.0 equiv), 4-methylphenylboronic acid (1.1 equiv), and potassium carbonate (2.5 equiv).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add deoxygenated 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.
Protocol 2: Synthesis of this compound
-
To a Parr hydrogenation vessel, add 3-(4-methylphenyl)pyridine (1.0 equiv) and platinum(IV) oxide (PtO₂, ~5 mol% by weight).
-
Add glacial acetic acid as the solvent.
-
Seal the vessel, flush with N₂, and then pressurize with H₂ to 50-60 psi.
-
Shake the vessel at room temperature for 16-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the H₂ and flush the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the resulting residue in a minimal amount of isopropanol.
-
Cool the solution in an ice bath and slowly add a pre-calculated amount of concentrated HCl (1.05 equiv) or a saturated solution of HCl in diethyl ether.
-
Stir the resulting slurry in the ice bath for 1-2 hours.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as a solid.
References
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Hsieh, H.-G., & Chen, C. (2006). Concise Synthesis of 3-Arylpiperidines. HETEROCYCLES, 68(6), 1191. Available at: [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Quiclet-Sire, B., & Zard, S. Z. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. Organic Letters, 7(23), 5219–5222. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
University of Michigan. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. WordPress. Available at: [Link]
-
Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. PubMed Central. Available at: [Link]
-
Parcell, R. F., & Hauck, F. P. (1963). An efficient synthesis of 3-arylpiperidines. The Journal of Organic Chemistry, 28(12), 3468–3472. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Quiclet-Sire, B., & Zard, S. Z. (2006). Synthesis of Substituted 3-Arylpiperidines and 3-Arylpyrrolidines by Radical 1,4 and 1,2-Aryl Migrations. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]
-
Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8272–8279. Available at: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]
-
Gatiatulin, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4235. Available at: [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(18), 1919–1930. Available at: [Link]
-
Gatiatulin, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-(4-Methylphenyl)piperidine Hydrochloride in Aqueous Solution
Prepared by: Gemini, Senior Application Scientist Last Updated: January 19, 2026
Welcome to the technical support guide for 3-(4-Methylphenyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous media. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the critical factor of compound stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and behavior of this compound in aqueous solutions.
Q1: What is the fundamental chemical nature of this compound and how does it influence its stability in water?
A1: this compound is the salt of a weak base (3-(4-Methylphenyl)piperidine) and a strong acid (hydrochloric acid). In aqueous solution, it exists as an equilibrium between the protonated piperidinium ion and the neutral free base. The hydrochloride salt form significantly enhances water solubility compared to the free base.[1] The protonated nitrogen atom in the piperidinium ion is less susceptible to oxidation, which generally confers greater stability in acidic-to-neutral solutions compared to the free base in alkaline conditions.[2]
Q2: What are the primary environmental factors that can cause the degradation of this compound in an aqueous solution?
A2: The stability of this compound in water is primarily influenced by four key factors:
-
pH: Both highly acidic and alkaline conditions can catalyze degradation.
-
Temperature: Elevated temperatures accelerate the rate of all potential degradation reactions.[3]
-
Light: Exposure to light, particularly UV radiation, can initiate photodegradation, often through radical mechanisms.[3][4]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to the formation of degradation products.[2][4]
Q3: I'm preparing a stock solution for my experiments. What are the ideal storage conditions?
A3: For maximum stability, aqueous stock solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C to minimize thermal degradation.[3]
-
Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.[3][5]
-
Container: Use tightly sealed containers to prevent solvent evaporation and minimize exposure to atmospheric oxygen.
-
pH: If possible, buffer the solution to a mildly acidic pH (e.g., pH 4-6), where the protonated form is dominant and stable.[6]
Q4: How can I visually or analytically detect if my solution has started to degrade?
A4: Degradation can manifest in several ways:
-
Visual Changes: Look for a change in color (e.g., development of a yellow tint) or the appearance of particulate matter/precipitate.
-
Analytical Changes: The most reliable method is chromatography, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Signs of degradation include a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and changes in peak shape (e.g., tailing).[4][7]
Part 2: Troubleshooting Guide for Stability Issues
This section provides a systematic approach to diagnosing and resolving common stability-related problems encountered during experiments.
Problem: My experimental results are inconsistent. I suspect the compound in my aqueous solution is degrading.
This troubleshooting workflow will guide you through identifying the potential cause and implementing a solution.
Caption: Troubleshooting workflow for stability issues.
Part 3: Potential Degradation Pathways & Mechanisms
Understanding how this compound might degrade is key to preventing it. Based on the chemistry of piperidine and related structures, the following pathways are most likely.[4][8]
Caption: Potential degradation pathways for the piperidine moiety.
-
Oxidation: The tertiary amine-like nitrogen of the piperidine ring is susceptible to oxidation, which can form an N-oxide.[4] This is a very common pathway for amines. Further oxidation or thermal stress can potentially lead to more complex ring-opening products.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of highly reactive radical species. This can result in a complex mixture of degradation products, including dimers or adducts.[4][5]
-
Thermal Degradation: High temperatures provide the activation energy for various reactions. While the piperidine ring itself is relatively stable, high heat in the presence of water and oxygen can accelerate oxidative processes.[8][9]
Part 4: Key Experimental Protocols
To proactively assess and monitor the stability of your compound, a forced degradation study coupled with a stability-indicating analytical method is the industry-standard approach.[10][11]
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and understand its intrinsic stability.[11]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in water or a relevant buffer at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. Include an unstressed control sample stored at 2-8°C and protected from light.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Quenching: Neutralize the acidic and basic samples to a pH of ~7 before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, the unstressed control, and a blank (placebo) using a stability-indicating HPLC method (see Protocol 2).
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Duration | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated to 60°C | 24-48 hours | To test stability in acidic environments.[10] |
| Base Hydrolysis | 0.1 M NaOH, at room temp | 8-24 hours | To test stability in alkaline environments.[10] |
| Oxidation | 3% H₂O₂, at room temp | 8-24 hours | To mimic oxidative stress.[4][11] |
| Thermal Degradation | Heat solution at 80°C | 48-72 hours | To assess the impact of high temperature.[8] |
| Photostability | Expose solution to light (ICH Q1B) | Per ICH guidelines | To assess light sensitivity.[12][13] |
Protocol 2: Stability-Indicating RP-HPLC Method Development
Objective: To develop an analytical method capable of separating the intact this compound from all potential degradation products generated during stress testing.
Methodology:
-
Column and Mobile Phase Selection: Start with a standard C18 column. Since the analyte is basic, using a slightly acidic mobile phase can improve peak shape by ensuring the compound is consistently protonated.[14]
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% Acetonitrile in water over 20 minutes) to elute the parent compound and all degradation products from the stressed samples.
-
Method Optimization: Adjust the gradient slope, flow rate, and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) to achieve baseline separation between the parent peak and all degradant peaks.
-
Detection: Use a PDA (Photodiode Array) detector to assess peak purity and identify the optimal wavelength for quantification.
-
Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
Table 2: Example Starting Parameters for RP-HPLC Method
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good for non-polar to moderately polar compounds.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the basic analyte, improving peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 min | A good starting point to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Provides consistent retention times. |
| Detection | UV at 220 nm or 254 nm | Aromatic ring provides strong UV absorbance. Scan with PDA to confirm optimal wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from [Link]
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
Sciencemadness.org. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
Sources
- 1. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]
- 2. biosynce.com [biosynce.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. q1scientific.com [q1scientific.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Storage and Handling of 3-(4-Methylphenyl)piperidine
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 3-(4-Methylphenyl)piperidine. Ensuring the stability of this compound is paramount for the validity and reproducibility of experimental results. This document outlines the principles of its degradation, provides actionable protocols for prevention, and offers troubleshooting solutions for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage of 3-(4-Methylphenyl)piperidine.
Q1: What are the ideal short-term and long-term storage conditions for 3-(4-Methylphenyl)piperidine?
A: For optimal stability, 3-(4-Methylphenyl)piperidine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at 2-8°C. For long-term storage, placing the sealed vial in a desiccator within the refrigerated environment is recommended to further protect against moisture.
Q2: What are the most common signs of degradation I should look for?
A: Visual indicators of degradation include a change in color (e.g., developing a yellow or brown tint), the appearance of cloudiness or haziness in the liquid, or the formation of a solid precipitate. Any deviation from its initial appearance as a clear, colorless liquid should be treated as a potential sign of degradation.
Q3: The compound was shipped at ambient temperature. Is it compromised?
A: Not necessarily. While long-term storage requires refrigeration, many stable compounds can withstand shipping at ambient temperatures for short durations. Upon receipt, you should immediately inspect the material for any signs of degradation and then transfer it to the recommended storage conditions (2-8°C, inert atmosphere). A quality control (QC) check is advised before its first use.
Q4: Why is an inert atmosphere so critical for this compound?
A: The piperidine ring contains a secondary amine, which is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of impurities such as N-oxides or corresponding imines. Additionally, being a basic compound, it can react with acidic gases in the air, like carbon dioxide, to form carbonate salts, which may precipitate out of solution.[1] An inert atmosphere displaces oxygen and other reactive gases, preventing these degradation pathways.
Q5: What type of container is best for storing 3-(4-Methylphenyl)piperidine?
A: The ideal container is an amber glass vial with a PTFE-lined cap. Glass is chemically inert to the compound, the amber color protects it from light-induced degradation, and the PTFE-lined cap provides a tight, non-reactive seal to prevent atmospheric contamination.[2] Avoid using plastic containers for long-term storage, as potential leaching or gas permeability can be an issue.
Understanding Degradation: The "Why" Behind the Protocol
The stability of 3-(4-Methylphenyl)piperidine is intrinsically linked to its chemical structure. The molecule's primary points of vulnerability are the secondary amine within the piperidine ring and its overall sensitivity to environmental factors.
Key Degradation Pathways
-
Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine makes it susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to heat and light.
-
Reaction with Atmospheric Acids: As a basic amine, the compound can react with acidic gases present in the air, most notably carbon dioxide (CO₂), to form a non-volatile salt (carbamate or carbonate). This often manifests as a white precipitate.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the activation energy required to initiate and propagate degradation reactions.[1][2] This is a common issue for many organic molecules and necessitates storage in the dark or in light-protecting containers.
The following diagram illustrates the primary points of reactivity on the molecule that must be protected during storage.
Caption: Key environmental factors leading to the degradation of 3-(4-Methylphenyl)piperidine.
Troubleshooting Guide: Identifying and Managing Degradation
This guide provides a logical workflow for assessing the quality of your compound and making informed decisions.
Caption: Decision workflow for troubleshooting the quality of 3-(4-Methylphenyl)piperidine.
Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is the most effective way to prevent degradation and ensure the reliability of your results.
Recommended Storage Conditions: A Summary
The following table summarizes the optimal storage parameters, the rationale behind them, and the associated risks of deviation.
| Parameter | Recommendation | Rationale | Risk of Deviation |
| Temperature | 2–8°C (Refrigerated) | Slows the kinetics of potential degradation reactions. | Increased rate of oxidation and other unwanted reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine and reaction with atmospheric CO₂. | Formation of N-oxides, imines, and carbonate salts, reducing purity. |
| Light Exposure | Store in Darkness / Amber Vial | Prevents light-induced chemical reactions (photodegradation).[1][2][3] | Formation of unspecified chromophoric impurities, leading to color change. |
| Container | Tightly Sealed Amber Glass Vial | Provides a non-reactive surface, protection from light, and a barrier to the atmosphere. | Contamination from container material or atmospheric gases. |
| Handling | Use in a well-ventilated area or fume hood.[4] | Ensures user safety due to the potential toxicity and flammability of piperidine derivatives.[5] | Inhalation or skin contact can be harmful.[5] |
Experimental Protocol: Quality Control via HPLC
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 3-(4-Methylphenyl)piperidine. Specific parameters may need optimization. Analytical methods for related piperine compounds often utilize reverse-phase chromatography.[6][7]
Objective: To quantify the purity of a 3-(4-Methylphenyl)piperidine sample and detect the presence of degradation products.
Materials:
-
3-(4-Methylphenyl)piperidine sample
-
Reference standard of 3-(4-Methylphenyl)piperidine (if available)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
C18 Reverse-Phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve a small amount of the reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the 3-(4-Methylphenyl)piperidine sample to be tested at a concentration that falls within the calibration curve (e.g., 50 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid) may be effective. For example, start at 30% Acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan with a photodiode array (PDA) detector to identify an optimal wavelength, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards to establish the calibration curve and determine the retention time of the main peak.
-
Inject the sample.
-
Integrate the area of all peaks in the sample chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Any significant peaks other than the main compound peak represent impurities or degradation products.
-
Self-Validation: The stability of the analytical method itself should be confirmed. A freshly prepared sample should be run alongside an aged sample. A valid method will clearly separate the main analyte peak from any new peaks that appear in the degraded sample.
References
- BIOSYNCE. (2023, December 2). Storage method of piperidine.
- Chemos GmbH&Co.KG.
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2025, September 23).
- BenchChem. (2025). Proper Disposal of 3-[(4- Methylphenyl)methyl]piperidine: A Step-by-Step Guide.
- FUJIFILM Wako Chemicals.
- Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods, Royal Society of Chemistry.
- Thermo Fisher Scientific. (2015, February 2).
-
Anusha, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 633-643. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. lobachemie.com [lobachemie.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for 3-(4-Methylphenyl)piperidine HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methylphenyl)piperidine HCl. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you design, execute, and interpret dose-response experiments with this compound. Given the limited publicly available data on 3-[(4-Methylphenyl)methyl]piperidine, this resource leverages established principles of pharmacology and experience with structurally related piperidine-based compounds to provide a robust framework for your investigations.[1]
I. Understanding 3-(4-Methylphenyl)piperidine HCl: Key Considerations
3-(4-Methylphenyl)piperidine HCl belongs to the broad class of piperidine derivatives, a scaffold present in numerous clinically approved drugs targeting the central nervous system (CNS).[2] Piperidine-containing compounds are known to interact with a variety of biological targets, including opioid receptors, and can exhibit analgesic and other psychoactive properties.[3][4][5] When embarking on dose-response studies with this compound, it is crucial to consider its potential as a CNS-active agent.[6][7][8]
Physicochemical Properties and Brain Penetration
II. Experimental Workflow for Dose-Response Curve Optimization
The following diagram outlines a typical workflow for optimizing a dose-response curve for a novel compound like 3-(4-Methylphenyl)piperidine HCl.
Caption: Troubleshooting Atypical Dose-Response Curves.
-
Flat Curve (No Response): This may indicate that the tested concentration range is too low or that the compound is inactive in your specific assay.
-
Troubleshooting: Extend the concentration range to higher values (e.g., up to 1 mM, solubility permitting). Verify the compound's identity and purity.
-
-
High Variability: Scattered data points can be due to poor compound solubility at higher concentrations or issues with assay precision.
-
Troubleshooting: Visually inspect your compound dilutions for precipitation. Consider using a different solvent or adding a surfactant (with appropriate controls). Review your pipetting technique and ensure proper mixing.
-
-
Biphasic (U-shaped) Curve: This can suggest off-target effects at higher concentrations or cytotoxicity.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your primary assay to assess cytotoxicity. If cytotoxicity is observed, focus on the lower, non-toxic concentration range.
-
-
Incomplete or Shallow Curve: The curve may not reach a plateau at the highest tested concentrations.
-
Troubleshooting: Extend the concentration range to higher doses. If a plateau is still not reached, it may indicate low potency or partial agonism/antagonism.
-
IV. Experimental Protocols: A General Framework
The following is a generalized protocol for generating a dose-response curve in a cell-based in vitro assay. This should be adapted to your specific experimental system.
Protocol: In Vitro Cell-Based Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-(4-Methylphenyl)piperidine HCl in an appropriate solvent.
-
Perform serial dilutions in assay medium to create a range of working concentrations (e.g., 2X the final desired concentration).
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted compound solutions to the wells in triplicate. Include vehicle and positive/negative controls.
-
Incubate for the desired treatment duration (this may require optimization, e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the assay according to the manufacturer's instructions (e.g., add reagents for a viability or signaling assay).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal.
-
Normalize the data to the vehicle control (0% effect) and a positive control or maximal inhibitor/activator (100% effect).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50 or IC50. [9]
-
V. Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear and concise manner.
| Parameter | Description | Example Value |
| EC50/IC50 | The concentration of the compound that produces 50% of the maximal effect (for agonists) or 50% inhibition (for antagonists). | 1.5 µM |
| Hill Slope | Describes the steepness of the curve. A slope of 1 suggests a 1:1 binding interaction. Slopes >1 may indicate cooperativity, while slopes <1 can suggest more complex interactions. | 1.2 |
| Emax/Imax | The maximum effect or inhibition achieved by the compound. | 95% |
Interpreting the Data: The EC50/IC50 value is a measure of the compound's potency. A lower EC50/IC50 indicates higher potency. The Emax/Imax provides information on the compound's efficacy.
VI. Best Practices for High-Quality Data
-
Compound Management: Ensure the purity and identity of your 3-(4-Methylphenyl)piperidine HCl. [10]* Assay Validation: Before testing your compound, validate your assay with known positive and negative controls to ensure a sufficient signal-to-background ratio and low variability.
-
Replicates: Use technical and biological replicates to assess the reproducibility of your results.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine the significance of your findings.
VII. References
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (n.d.). PubMed. Retrieved January 19, 2026, from
-
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (2016). ACS Publications. Retrieved January 19, 2026, from
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 19, 2026, from
-
Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed. Retrieved January 19, 2026, from
-
Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. (2011). PubMed. Retrieved January 19, 2026, from
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. Retrieved January 19, 2026, from
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. Retrieved January 19, 2026, from
-
Piperidine hydrochloride. (n.d.). Biosynth. Retrieved January 19, 2026, from
-
3-(4-Methylphenyl)piperidine hydrochloride. (n.d.). Santa Cruz Biotechnology. Retrieved January 19, 2026, from
-
4-(4-Methylbenzyl)Piperidine Hydrochloride. (n.d.). Chem-Impex. Retrieved January 19, 2026, from
-
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). NIH. Retrieved January 19, 2026, from
-
How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026, from
-
A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. (1992). PubMed. Retrieved January 19, 2026, from
-
CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (2025). ResearchGate. Retrieved January 19, 2026, from
-
Evaluating the Therapeutic Index of 3-[(4-Methylphenyl)methyl]piperidine: A Comparative Analysis. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Methylphenidate. (n.d.). Wikipedia. Retrieved January 19, 2026, from
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved January 19, 2026, from
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 19, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Dopamine Transporter Binding: 3-(4-Methylphenyl)piperidine Hydrochloride vs. Cocaine
A Technical Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of the binding characteristics of 3-(4-Methylphenyl)piperidine hydrochloride and cocaine at the dopamine transporter (DAT). While cocaine is a well-characterized, non-selective monoamine transporter inhibitor, 3-(4-Methylphenyl)piperidine represents a class of synthetic piperidine derivatives with potential for greater selectivity and varied pharmacological profiles. Understanding the nuances of their interaction with DAT is crucial for the development of novel therapeutics for conditions such as ADHD, depression, and substance use disorders.
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the therapeutic effects of some medications and the reinforcing properties of drugs of abuse like cocaine.[1][2] This guide will delve into the chemical properties, binding affinities, and structure-activity relationships of these two compounds, supported by experimental data and methodologies.
Chemical and Structural Overview
Cocaine, a tropane alkaloid, and 3-(4-Methylphenyl)piperidine, a synthetic phenylpiperidine derivative, share the common feature of a piperidine ring, which is a key pharmacophore for DAT interaction. However, their overall three-dimensional structures and substituent groups differ significantly, influencing their binding affinity and selectivity.
| Feature | This compound | Cocaine |
| Chemical Structure | A piperidine ring with a 4-methylphenyl group at the 3-position. | A tropane ring system with a methyl ester at the C-2 position and a benzoyl group at the C-3 position. |
| Chemical Formula | C12H18ClN | C17H21NO4 |
| Molecular Weight | 211.73 g/mol | 303.35 g/mol |
| Key Functional Groups | Secondary amine (as hydrochloride salt), phenyl group. | Tertiary amine, methyl ester, benzoyl ester. |
Comparative Analysis of DAT Binding Affinity
| Compound | Binding Affinity (Ki) for DAT | Inhibition of Dopamine Uptake (IC50) |
| 3-(4-Methylphenyl)piperidine HCl | Data not directly available. Inferred to be a potent inhibitor based on SAR of related phenylpiperidines. | Data not directly available. |
| Cocaine | Highly variable, typically in the range of 100 - 800 nM.[3] | Highly variable, typically in the range of 200 - 1000 nM.[3] |
Note on Piperidine Analogues: Structure-activity relationship studies on various 3- and 4-phenylpiperidine derivatives have demonstrated that these compounds can exhibit high affinity for the dopamine transporter.[4][5] The position and nature of substituents on the phenyl ring and the piperidine nitrogen play a crucial role in determining potency and selectivity.[6] For instance, certain modifications can lead to compounds with nanomolar affinity for DAT.[4]
Structure-Activity Relationship (SAR) Insights
The structural differences between the tropane ring of cocaine and the simple piperidine ring of 3-(4-Methylphenyl)piperidine lead to distinct interactions with the DAT binding site.
-
Cocaine: The tropane skeleton imposes a rigid conformation, and the ester functionalities are crucial for its binding. The nitrogen atom becomes protonated to interact with an aspartate residue (Asp79) in the DAT. The phenyl group and the ester moieties engage with hydrophobic and polar pockets within the transporter.[2]
-
3-Phenylpiperidine Derivatives: These compounds have greater conformational flexibility compared to cocaine. The phenyl group is essential for high-affinity binding, and its position on the piperidine ring (3- or 4-position) significantly influences potency. Substituents on the phenyl ring can further modulate affinity and selectivity. For instance, meta-substitution on the phenyl ring has been explored in SAR studies of (S)-phenylpiperidines.[5] The nitrogen atom of the piperidine ring is also critical for the interaction with the DAT.
The following diagram illustrates the competitive binding of these ligands at the dopamine transporter.
Caption: Competitive binding of Cocaine and 3-(4-Methylphenyl)piperidine at the DAT.
Experimental Methodology: Radioligand Binding Assay for DAT
To experimentally determine and compare the binding affinities of novel compounds like this compound against a known ligand such as cocaine, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the Ki of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand with known high affinity for DAT.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Test compounds: this compound and Cocaine.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the test compounds (this compound and cocaine) and the non-specific binding control in assay buffer.
-
Dilute the radioligand to the desired final concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Add the serially diluted test compound, radioligand, and cell membranes.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials containing scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter. The output will be in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the test compounds, plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the DAT binding of this compound relative to the well-established psychostimulant, cocaine. While direct experimental data for the specific piperidine derivative is lacking, the principles of structure-activity relationships within the phenylpiperidine class suggest its potential as a potent DAT ligand.
The provided experimental protocol for a radioligand binding assay offers a robust method for empirically determining the binding affinity of this compound and other novel compounds. Such studies are essential for a definitive comparison with cocaine and for elucidating the therapeutic potential of this and related piperidine derivatives. Future research should focus on obtaining empirical binding data for this compound and exploring its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This will provide a more complete pharmacological profile and guide further drug development efforts.
References
-
Choi, W., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. [Link]
-
Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. [Link]
- Chen, N., & Reith, M. E. (2000). Structure and function of the dopamine transporter. European Journal of Pharmacology, 405(1-3), 329-339.
- Cheng, H. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Gnegy, M. E. (2003). The dopamine transporter and psychostimulants. In Dopamine Receptors and Transporters (pp. 307-334). CRC Press.
-
Koldsø, H., et al. (2021). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au, 1(10), 1645-1653. [Link]
-
Datta, G., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948. [Link]
-
Karlsson, B., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121-3131. [Link]
Sources
- 1. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-Piperidine Analogues for Dopamine and Serotonin Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl-piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of neurologically active agents. The strategic modification of this privileged structure offers a powerful approach to modulate the affinity and selectivity of ligands for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aryl-piperidine analogues, with a particular focus on their interactions with dopamine and serotonin receptors. By synthesizing data from numerous studies, we aim to provide a clear, comparative framework to inform the design of novel and more effective therapeutics.
The Versatile 3-Aryl-Piperidine Scaffold: A Gateway to the Central Nervous System
The 3-aryl-piperidine motif is a key pharmacophore found in numerous drugs targeting the central nervous system (CNS).[1][2] Its inherent structural features, including a basic nitrogen atom and a lipophilic aryl group, allow for critical interactions with the binding sites of various receptors and transporters. The piperidine ring can adopt different conformations, influencing the spatial orientation of the aryl substituent and the nitrogen lone pair, which are crucial for receptor recognition and binding.[3] This conformational flexibility, coupled with the vast possibilities for chemical modification, makes the 3-aryl-piperidine scaffold a highly versatile platform for drug discovery.
Decoding the Structure-Activity Relationship: Key Structural Modifications and Their Impact
The biological activity of 3-aryl-piperidine analogues is exquisitely sensitive to structural modifications at three primary positions: the aryl ring (Ar), the piperidine nitrogen (N1), and the piperidine ring itself. Understanding the impact of these changes is paramount for optimizing potency and selectivity.
The Influence of the Aryl Group (Ar)
The nature and substitution pattern of the aryl group at the 3-position of the piperidine ring play a pivotal role in determining both affinity and selectivity.
-
Substitution Pattern: Electron-withdrawing groups, such as halogens (e.g., Cl, F), on the phenyl ring often enhance binding affinity for dopamine D2-like receptors.[4][5] For instance, analogues with a 4-chlorophenyl or 3,4-dichlorophenyl moiety frequently exhibit high potency.[4][6] In contrast, electron-donating groups can sometimes be detrimental to activity.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as naphthyl or benzofuranyl groups, can significantly alter the binding profile. For example, a 2-naphthyl substituent has been shown to be well-tolerated at dopamine receptors, while a 3-benzofurylmethyl group can dramatically increase affinity for both D2 and D3 receptors.[4]
The Role of the Piperidine Nitrogen (N1) Substituent
The substituent on the piperidine nitrogen is a key determinant of pharmacological activity, influencing not only receptor affinity but also functional activity (agonist vs. antagonist) and selectivity.
-
Alkyl and Aralkyl Groups: Small alkyl groups on the nitrogen are often found in potent ligands. Extending the alkyl chain or introducing an aralkyl group, such as a benzyl or phenethyl moiety, can profoundly impact the interaction with the receptor's binding pocket.
-
Constrained Systems: Incorporating the piperidine nitrogen into a bicyclic system, such as a tropane, can reverse the selectivity profile compared to the corresponding monocyclic piperidine.[5] This highlights the importance of conformational constraint in achieving receptor subtype selectivity.
Comparative Analysis of Binding Affinities: Dopamine vs. Serotonin Targets
To provide a clear comparative overview, the following table summarizes the binding affinities (Ki in nM) of representative 3-aryl-piperidine analogues at dopamine D2, D3, and D4 receptors, as well as the serotonin transporter (SERT).
| Compound | Ar-Group | N1-Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | SERT Ki (nM) | Reference |
| 1 | 4-Chlorophenyl | H | 35.3 | 6.35 | - | - | [6] |
| 2 | 3,4-Dichlorophenyl | H | 26 | - | - | - | [6] |
| 3 | 4-Chlorophenyl | 3-Indolylmethyl | 11.2 | 163 | - | - | [5] |
| 4 | 3,4-Dichlorophenyl | 3-Benzofurylmethyl | 1.7 | 0.34 | - | - | [4] |
| 5 | Phenyl | -(CH2)3-N(Aryl) | 300 | - | - | - | [7] |
| 6 | 2-Methoxyphenyl | -(CH2)3-N(Aryl) | - | - | - | - | [7] |
| 7 | (Aryl)(Aryloxy)methyl | H | - | - | - | 1.9 | [8] |
Note: A lower Ki value indicates higher binding affinity. Dashes indicate data not available in the cited sources.
This comparative data underscores the subtle interplay between structural modifications and receptor selectivity. For example, while halogen substitution on the aryl ring is generally favorable for dopamine receptor affinity, the nature of the N1-substituent can fine-tune the selectivity between D2 and D3 subtypes. Furthermore, distinct structural motifs are required to achieve high affinity for the serotonin transporter, as exemplified by compound 7 .
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility and methodological rigor are the cornerstones of scientific advancement. This section provides a detailed, step-by-step protocol for the synthesis of a representative 3-aryl-piperidine analogue and a standard protocol for assessing dopamine receptor binding affinity.
Synthesis of (S)-3-(4-Chlorophenyl)-piperidine[9]
This multi-step synthesis provides a clear pathway to obtaining an enantiomerically pure 3-aryl-piperidine.
Step 1: Alkylation of 4-Chlorophenylacetonitrile
-
To a solution of 4-chlorophenylacetonitrile in a suitable solvent, add a strong base such as sodium hydride or potassium tert-butoxide.
-
Add 1-bromo-3-chloropropane to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction to isolate the alkylated product, 5-chloro-2-(4-chlorophenyl)pentanenitrile.
Step 2: Reduction of the Nitrile
-
Dissolve the product from Step 1 in methanol.
-
Add sodium borohydride and a catalytic amount of cobalt chloride.
-
Stir the reaction until the nitrile group is fully reduced to the primary amine, yielding 5-chloro-2-(4-chlorophenyl)pentan-1-amine.
Step 3: Intramolecular Cyclization
-
Treat the product from Step 2 with a base, such as potassium carbonate, to facilitate intramolecular cyclization.
-
This reaction forms the piperidine ring, yielding racemic (RS)-3-(4-chlorophenyl)-piperidine.
Step 4: Chiral Resolution
-
React the racemic mixture with a chiral acid, such as D-camphorsulfonic acid or D-tartaric acid, to form diastereomeric salts.
-
Separate the diastereomers by fractional crystallization.
-
Treat the desired diastereomeric salt with a base, such as sodium hydroxide, to liberate the enantiomerically pure (S)-3-(4-chlorophenyl)-piperidine.
Synthesis Workflow
Caption: Synthetic route to (S)-3-(4-Chlorophenyl)-piperidine.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2-like receptors.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, or D4).
-
Radioligand: [3H]Spiperone.
-
Non-specific binding agent: (+)-Butaclamol.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Test compounds at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).
-
Initiate the binding reaction by adding [3H]Spiperone to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Binding Assay Workflow
Caption: Impact of aryl ring substituents on D2 receptor affinity.
Caption: Influence of piperidine nitrogen substituents on pharmacological properties.
Conclusion and Future Directions
The 3-aryl-piperidine scaffold remains a remarkably fruitful starting point for the design of novel CNS-active agents. A systematic understanding of its structure-activity relationships is crucial for the rational design of compounds with desired potency and selectivity profiles. This guide has provided a comparative analysis of the key structural determinants for affinity at dopamine and serotonin receptors, supported by experimental data and detailed protocols.
Future research in this area will likely focus on the development of ligands with polypharmacology, targeting multiple receptors simultaneously to achieve enhanced therapeutic efficacy and reduced side effects. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the discovery of novel 3-aryl-piperidine analogues with optimized pharmacological properties for the treatment of a wide range of neurological and psychiatric disorders.
References
-
Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(19), 6095–6109. [Link]
- CN112778193A - Synthesis method of (S) -3- (4-chlorphenyl) -piperidine - Google Patents. (n.d.).
-
Shaik, A. B., Boateng, C. A., Battiti, F. O., Bonifazi, A., Cao, J., Chen, L., ... & Newman, A. H. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 11(15), 2345–2361. [Link]
-
Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(19), 6095–6109. [Link]
-
Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]
-
Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., García, N., Cortizo, L., ... & Innerárity, A. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of medicinal chemistry, 46(25), 5512–5532. [Link]
-
van der Mey, D., Hacksell, U., & Glennon, R. A. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of medicinal chemistry, 30(12), 2175–2181. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 19, 2026, from [Link]
-
Chalian, B., Kumar, A., Chimmiri, M., Sen, S., & Husbands, S. M. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of medicinal chemistry, 57(16), 7065–7083. [Link]
-
Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]
-
Wang, X., Bhatia, P. A., Daanen, J. F., Latsaw, S. P., Rohde, J., Kolasa, T., ... & Stewart, A. O. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & medicinal chemistry, 13(15), 4667–4678. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Glennon, R. A. (2011). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current topics in medicinal chemistry, 11(6), 684–703. [Link]
-
Lacivita, E., Niso, M., De Giorgio, P., Mastrorilli, E., Catalano, A., Caccia, S., ... & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 27(4), 1279. [Link]
Sources
- 1. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Psychostimulants: 3-(4-Methylphenyl)piperidine hydrochloride vs. Methylphenidate
For drug development professionals and researchers in neuroscience, the quest for novel central nervous system (CNS) stimulants with improved efficacy and safety profiles is a continuous endeavor. Methylphenidate, a well-established therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), serves as a crucial benchmark in this pursuit.[1] This guide provides a comparative framework for evaluating the efficacy of a novel compound, 3-(4-Methylphenyl)piperidine hydrochloride, against the established profile of methylphenidate.
While public data on the specific pharmacological activity of this compound is scarce, its structural similarity to known dopamine transporter (DAT) inhibitors warrants a thorough investigation of its potential as a psychostimulant.[2][3] This document will, therefore, serve as a practical guide for researchers, outlining the essential experimental protocols required to characterize the efficacy of this novel compound and draw a direct comparison with methylphenidate.
Introduction to the Compounds
Methylphenidate: The Gold Standard
Methylphenidate is a widely prescribed CNS stimulant of the phenethylamine and piperidine classes.[1] Its therapeutic effects are primarily attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex and striatum. This modulation of catecholaminergic signaling is believed to enhance attention, focus, and impulse control.[1][4]
This compound: A Novel Candidate
This compound is a synthetic compound featuring a piperidine ring, a common scaffold in medicinal chemistry for CNS-active agents.[5][6] While direct efficacy data is not yet publicly available, its structural resemblance to other 3- and 4-arylpiperidine derivatives suggests a potential interaction with monoamine transporters.[7][8] A notable study on a related compound, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, demonstrated significant affinity for the dopamine transporter, highlighting the potential of this chemical class as DAT inhibitors.[9][10]
Comparative Efficacy: A Data-Driven Approach
To objectively compare the efficacy of this compound with methylphenidate, a series of in vitro and in vivo experiments are essential. The following tables outline the key parameters to be measured, with established data for methylphenidate provided as a reference.
Table 1: In Vitro Monoamine Transporter Binding Affinity
This table will quantify the binding affinity (Ki) of each compound to the human dopamine (hDAT) and norepinephrine (hNET) transporters. A lower Ki value indicates a higher binding affinity.
| Compound | hDAT Ki (nM) | hNET Ki (nM) |
| Methylphenidate | ~100 - 200 | ~30 - 50 |
| This compound | To be determined | To be determined |
| Proxy: 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | 492[9][10] | Data not available |
Table 2: In Vitro Monoamine Transporter Uptake Inhibition
This table will present the potency (IC50) of each compound in inhibiting the reuptake of dopamine and norepinephrine into cells expressing the respective transporters. A lower IC50 value signifies greater potency.
| Compound | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) |
| Methylphenidate | ~50 - 150 | ~20 - 60 |
| This compound | To be determined | To be determined |
| Proxy: 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | 360[9][10] | Data not available |
Mechanism of Action: Visualizing the Synaptic Impact
Both methylphenidate and, hypothetically, this compound are presumed to exert their effects at the neuronal synapse. The following diagram illustrates the fundamental mechanism of dopamine and norepinephrine reuptake inhibition.
Caption: Mechanism of dopamine and norepinephrine reuptake inhibition by psychostimulants.
Experimental Protocols for Efficacy Determination
To generate the data required for a robust comparison, the following experimental workflows are essential. The causality behind these choices lies in the need to build a comprehensive pharmacological profile, from molecular interactions to behavioral outcomes.
In Vitro Assays: Quantifying Molecular Interactions
This assay determines the binding affinity of the test compounds for DAT and NET.[11][12]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT or NET.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (methylphenidate or this compound).
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
This functional assay measures the ability of the compounds to inhibit the uptake of neurotransmitters into nerve terminals.[13]
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., striatum for DAT, cortex for NET).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Uptake Termination: Stop the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity within the synaptosomes and determine the IC50 value for uptake inhibition.
In Vivo Assays: Assessing Physiological and Behavioral Effects
This technique measures the extracellular levels of dopamine and norepinephrine in the brains of freely moving animals, providing a direct assessment of reuptake inhibition in a physiological context.[14][15]
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or nucleus accumbens) of a rodent.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid at a constant, slow flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Compare the post-administration neurotransmitter levels to the baseline to determine the effect of the compound on extracellular monoamine concentrations.
Caption: Workflow for in vivo microdialysis.
This behavioral assay assesses the stimulant effects of the compounds. Increased locomotor activity is a characteristic behavioral response to dopamine reuptake inhibitors.[16]
Protocol:
-
Habituation: Place individual rodents in an open-field arena and allow them to habituate.
-
Compound Administration: Administer various doses of the test compound or a vehicle control.
-
Activity Monitoring: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set period.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the control group to determine the dose-dependent effects on psychomotor stimulation.
Conclusion
The comprehensive evaluation of this compound's efficacy as a psychostimulant requires a systematic and multi-faceted approach. By employing the standardized in vitro and in vivo protocols outlined in this guide, researchers can generate the necessary data to draw a direct and meaningful comparison with methylphenidate. This comparative framework not only facilitates the characterization of novel compounds but also ensures that the evaluation is grounded in established scientific principles, ultimately contributing to the development of safer and more effective treatments for CNS disorders.
References
-
Kostic-Rajacic, A., Soskic, V., & Joksimovic, J. (1998). Synthesis and dopaminergic features of six novel 3-arylpiperidines. Boll Chim Farm, 137(10), 417-21. [Link]
-
Wang, S., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 43(3), 351-360. [Link]
-
Chumpradit, S., et al. (2007). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6294-6298. [Link]
-
Nutt, D. J., & Lingford-Hughes, A. (2008). Translational In Vivo Assays in Behavioral Biology. Dialogues in Clinical Neuroscience, 10(1), 69–78. [Link]
-
News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 696. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853–864. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Spencer, R. C., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 77(11), 981–991. [Link]
-
Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351-60. [Link]
-
Thompson, A. C. (2012). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]
-
Morales, P., & Canales, J. J. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1378819. [Link]
-
Abercrombie, E., & Finlay, J. (1991). Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. Techniques in The Behavioral and Neural Sciences. [Link]
-
Hjorth, S., et al. (1983). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 26(4), 445-53. [Link]
-
Al-Tahami, K., et al. (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Chromatography B, 1060, 313-319. [Link]
-
Dal Ben, D., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3331. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Beaulieu, J. M., et al. (2014). Examination of methylphenidate-mediated behavior regulation by glycogen synthase kinase-3 in mice. Frontiers in Behavioral Neuroscience, 8, 32. [Link]
-
Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Devilbiss, D. M., & Berridge, C. W. (2008). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. The Journal of Neuroscience, 28(44), 11175–11185. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(10), PL 231-PL 239. [Link]
-
Jarocha, D., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 10(1), 102. [Link]
-
Gatley, S. J., et al. (1996). Affinities of Methylphenidate Derivatives for Dopamine, Norepinephrine and Serotonin Transporters. AMiner. [Link]
-
Jasińska, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]
-
Kim, K., et al. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry, 24(10), 2261-2273. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94. [Link]
-
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Rothman, R. B., et al. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse, 62(12), 949–959. [Link]
Sources
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(4-Methylphenyl)piperidine (755699-91-3) for sale [vulcanchem.com]
- 4. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. Synthesis and dopaminergic features of six novel 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Cis- and Trans-Isomers of Substituted Piperidines
This guide provides an in-depth comparative analysis of the pharmacology of cis- and trans-isomers of substituted piperidines, offering a valuable resource for researchers, scientists, and drug development professionals. By examining key examples, this document elucidates the profound impact of stereochemistry on pharmacological activity, underscoring the importance of isomeric purity in drug design and development.
The Critical Role of Stereoisomerism in Pharmacology
The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets. For substituted piperidines, a prevalent scaffold in medicinal chemistry, the spatial arrangement of substituents on the piperidine ring gives rise to cis- and trans-diastereomers. These isomers, while possessing the same chemical formula and connectivity, can exhibit vastly different pharmacological profiles due to their distinct shapes and orientations, leading to significant variations in receptor binding, efficacy, potency, and pharmacokinetic properties. Understanding these differences is not merely an academic exercise but a crucial aspect of rational drug design, with direct implications for therapeutic efficacy and safety.
Case Study 1: The Opioid Analgesic 3-Methylfentanyl
The potent synthetic opioid 3-methylfentanyl, an analog of fentanyl, serves as a stark example of stereoisomeric differentiation in pharmacology. This compound exists as cis and trans isomers, with the cis form being notably more potent.[1]
Comparative Receptor Binding and Potency
The pharmacological activity of 3-methylfentanyl is primarily mediated through its interaction with the µ-opioid receptor (MOR). While specific head-to-head binding affinity (Ki) values for the isomers are not consistently reported across the literature, the difference in their analgesic potency is well-documented. The (+)-cis-isomer of 3-methylfentanyl is estimated to be 400 to 6000 times more potent than morphine, significantly more potent than the trans-isomer.[1] This disparity in potency is attributed to a higher binding affinity of the cis-isomer for the µ-opioid receptor.[2] In fact, studies have shown that (+)-cis-3-methylfentanyl can bind to the µ-opioid binding site in a pseudoirreversible manner, a property not observed with the (-)-cis- or trans-isomers, which may contribute to its extraordinary potency.[3]
| Isomer | Relative Potency (compared to Morphine) | Primary Target |
| (+)-cis-3-Methylfentanyl | 400 - 6000x | µ-opioid receptor |
| trans-3-Methylfentanyl | Less potent than cis-isomer | µ-opioid receptor |
Causality Behind Experimental Choices in Opioid Receptor Binding Assays
To determine the binding affinity of novel piperidine-based opioids, a competitive radioligand binding assay is the gold standard. The choice of a radiolabeled ligand, such as [³H]-DAMGO, is critical. DAMGO is a selective µ-opioid agonist, ensuring that the assay specifically probes interactions with the target receptor. The use of cell membranes from cell lines stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) provides a consistent and reproducible source of the receptor, minimizing variability between experiments. The assay buffer composition and pH are maintained to mimic physiological conditions, ensuring the biological relevance of the findings.
Mu-Opioid Receptor Signaling Pathway
The binding of a µ-opioid receptor agonist, such as 3-methylfentanyl, initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[4][5][6] This ultimately results in a hyperpolarization of the neuron and a reduction in neurotransmitter release, producing the analgesic effect.
Case Study 2: The Psychostimulant Methylphenidate
Methylphenidate, widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is another compelling example of stereoselectivity. The therapeutic preparation is a racemic mixture of the d-threo- and l-threo-enantiomers. However, extensive research has demonstrated that the pharmacological activity resides almost exclusively in the d-threo-isomer.[7][8][9]
Comparative Transporter Binding and Functional Activity
The primary mechanism of action of methylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[9][10] The d-threo-isomer exhibits a significantly higher affinity for both DAT and NET compared to the l-threo-isomer.[11]
| Isomer | DAT Ki (nM) | NET Ki (nM) |
| d-threo-Methylphenidate | ~13.7 | ~3.9 |
| l-threo-Methylphenidate | >10,000 | >10,000 |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative.
Functionally, d-threo-methylphenidate is a potent inhibitor of dopamine and norepinephrine reuptake, while the l-threo-isomer is largely inactive at therapeutic concentrations.[7] Studies have shown that d-threo-methylphenidate can increase extracellular dopamine levels by as much as 650%, whereas the l-threo-isomer has no significant effect.[7]
Causality Behind Experimental Choices in Dopamine Transporter Functional Assays
To assess the functional activity of methylphenidate isomers on the dopamine transporter, a [³H]-dopamine uptake assay is commonly employed. This assay directly measures the ability of the compound to inhibit the transport of radiolabeled dopamine into cells expressing DAT. The use of a cell line with stable or transient expression of DAT allows for a controlled and specific measurement of transporter function. The incubation time and temperature are carefully controlled to ensure that the initial rate of uptake is measured, providing an accurate assessment of the inhibitor's potency.
Dopamine Transporter Mechanism of Action
The dopamine transporter is a symporter that couples the reuptake of dopamine to the co-transport of sodium and chloride ions down their electrochemical gradients.[12][13][14] Methylphenidate acts as a competitive inhibitor, binding to the transporter and preventing the binding and subsequent translocation of dopamine. This leads to a prolongation of the presence of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
Broader Implications and Future Directions
The cases of 3-methylfentanyl and methylphenidate highlight a fundamental principle in pharmacology: stereochemistry is a key determinant of biological activity. The development of stereoselective syntheses and chiral separation techniques is therefore of paramount importance in the pharmaceutical industry. By isolating and characterizing individual isomers, researchers can identify the eutomer (the more active isomer) and the distomer (the less active isomer), leading to the development of drugs with improved therapeutic indices. Future research should continue to focus on the detailed pharmacological characterization of stereoisomers of novel piperidine-based compounds to unlock their full therapeutic potential while minimizing off-target effects and toxicity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61996, 3-Methylfentanyl. [Link]
-
Kanamori, T., Iwata, Y. T., Segawa, H., Yamamuro, T., Kuwayama, K., & Tsujikawa, K. (2019). Analysis of cis and trans 3-methylfentanyl by liquid chromatography-high resolution mass spectrometry and findings in forensic toxicology casework. Forensic toxicology, 37(2), 357–366. [Link]
-
Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and l-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71–78. [Link]
-
Wikipedia. (2023). 3-Methylfentanyl. [Link]
-
precisionFDA. (n.d.). 3-METHYLFENTANYL, CIS-. [Link]
-
Pasternak, G. W., & Zhang, A. Z. (1994). (+)-cis-3-methylfentanyl and its analogs bind pseudoirreversibly to the mu opioid binding site: evidence for pseudoallosteric modulation. The Journal of pharmacology and experimental therapeutics, 270(2), 767–774. [Link]
-
Kandasamy, R., Corder, G., & Lenti, S. (2021). Opioid receptors signaling network. Journal of neurochemistry, 159(1), 10–24. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]
-
Wikipedia. (2023). Dopamine transporter. [Link]
-
Han, D. D., & Gu, H. H. (2010). Effects of Extended‐Release Methylphenidate on Dopamine and Norepinephrine Transporters in Adults With Attention‐Deficit/Hyperactivity Disorder: A Longitudinal Dual‐Tracer PET Study. The Journal of Clinical Psychiatry, 71(6), 725-731. [Link]
-
Wargin, W., Patrick, K., Kilts, C., Gualtieri, C. T., & Breese, G. R. (1998). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical pharmacokinetics, 34(6), 479–495. [Link]
-
Wikipedia. (2023). Mu-opioid receptor. [Link]
-
Wikipedia. (2023). Methylphenidate. [Link]
-
Yasuda, K., Su, R., & Law, P. Y. (2024). Mu Receptors. In StatPearls. StatPearls Publishing. [Link]
-
Banks, H. D., & Ferguson, C. P. (1988). Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. Defense Technical Information Center. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in molecular neuroscience, 16, 1148644. [Link]
-
Faraone, S. V. (2018). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. Neurobiology of stress, 8, 13–20. [Link]
-
Mondal, S., & Feig, M. (2020). Exploring the activation pathway and G i-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26233-26242. [Link]
-
Markowitz, J. S., & Patrick, K. S. (2014). An evaluation of the pharmacokinetics of methylphenidate for the treatment of attention-deficit/ hyperactivity disorder. Expert opinion on drug metabolism & toxicology, 10(7), 967–979. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]
-
Patrick, K. S., & Breese, G. R. (1976). Pharmacology of the enaniomers of threo-methylphenidate. The Journal of pharmacology and experimental therapeutics, 197(1), 177–187. [Link]
-
Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS chemical neuroscience, 8(5), 906–916. [Link]
-
Markowitz, J. S., DeVane, C. L., Pestreich, L. K., Patrick, K. S., & Muniz, R. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 16(6), 687–698. [Link]
-
Sorkina, T., & Sorkin, A. (2018). Regulation of Dopamine Transporter Surface Expression. Frontiers in molecular neuroscience, 11, 42. [Link]
-
Rege, S. (2022, April 3). Difference between DEXAMPHETAMINE & METHYLPHENIDATE in ADHD | ADDERALL | RITALIN | DR REGE EXPLAINS [Video]. YouTube. [Link]
Sources
- 1. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 2. 3-Methylfentanyl | C23H30N2O | CID 61996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-cis-3-methylfentanyl and its analogs bind pseudoirreversibly to the mu opioid binding site: evidence for pseudoallosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 14. Regulation of Dopamine Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 3-(4-Methylphenyl)piperidine and Its Analogs Against Established Selective Dopamine Transporter Ligands
Introduction: The Pursuit of Selective Dopamine Transporter Modulation
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1] This regulatory role makes it a primary target for therapeutic agents aimed at treating conditions such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2][3][4] The efficacy of DAT inhibitors is intrinsically linked to their selectivity. Compounds that also potently inhibit the serotonin (SERT) and norepinephrine (NET) transporters can lead to a wider range of side effects.[5][6]
Furthermore, the kinetic and binding profile of a DAT inhibitor can dramatically influence its clinical utility. "Typical" inhibitors like cocaine, which bind with high affinity and rapid kinetics, are associated with significant abuse potential.[7] In contrast, "atypical" inhibitors often exhibit different binding modes, slower kinetics, or moderate affinity, which may translate to a reduced risk of abuse while retaining therapeutic efficacy.[7][8] This has spurred the search for novel chemical scaffolds that offer high selectivity for DAT with an "atypical" profile. The 3-arylpiperidine scaffold, including compounds like 3-(4-Methylphenyl)piperidine and its derivatives, represents a promising area of exploration in this endeavor.[9]
This guide provides a comprehensive benchmark of a representative 3-arylpiperidine analog against two well-characterized selective DAT ligands: the high-potency, selective inhibitor Vanoxerine (GBR-12909) and the moderately potent, atypical inhibitor Modafinil . We will delve into the quantitative pharmacological data, present the detailed experimental protocols required for such a comparison, and discuss the implications of these findings for drug discovery professionals.
Selection of Benchmark Ligands
To provide a robust comparison, two ligands with distinct and well-documented profiles were chosen:
-
Vanoxerine (GBR-12909): A diaryl-piperazine derivative renowned for its high potency and selectivity as a DAT inhibitor.[10] It serves as a "gold standard" for selective, high-affinity DAT binding, with a Ki value in the low nanomolar range and over 100-fold selectivity against SERT and NET.[11][12][13][14] Its slow dissociation from the transporter contributes to a long duration of action.[15]
-
Modafinil: A wakefulness-promoting agent that functions as a moderately potent DAT inhibitor.[16][17][18] Its affinity for DAT is in the micromolar range, significantly lower than that of typical stimulants, which may contribute to its lower abuse potential.[19] Modafinil's distinct binding mechanism and clinical profile make it an excellent "atypical" benchmark.[16]
Quantitative Pharmacological Comparison
The primary metrics for evaluating a potential DAT ligand are its binding affinity (Ki) for DAT and its selectivity over other monoamine transporters. The following table summarizes the available data for our compound of interest, a representative analog from the 3-arylpiperidine class, and the selected benchmarks.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Vanoxerine (GBR-12909) | 1[11][12] | >100 | >100 | >100 | >100 |
| Modafinil | ~2100[19] | >10,000 | >10,000 | >4.7 | >4.7 |
| 3-Arylpiperidine Analog | 492[20] | Lower Affinity | Lower Affinity | Not Quantified | Not Quantified |
Analysis of Quantitative Data: The 3-arylpiperidine analog displays a moderate binding affinity for DAT, positioning it between the high-potency Vanoxerine and the lower-potency Modafinil. While specific Ki values for SERT and NET are not provided in the source literature, the compound is noted to have lower affinity for these transporters, suggesting a favorable selectivity profile that warrants further investigation.[20] This intermediate potency could be advantageous, potentially offering a therapeutic window with a reduced side-effect profile compared to high-potency inhibitors.
Experimental Protocols for Ligand Characterization
Accurate and reproducible data are the bedrock of pharmacological comparison. The following sections detail the standard, self-validating protocols for determining the binding affinity and functional inhibition of DAT ligands.
Radioligand Binding Assay for DAT Affinity (Kᵢ Determination)
This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a known radiolabeled ligand that binds specifically to the transporter.
Causality Behind Experimental Choices:
-
Source of Transporter: We use cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT) to provide a high concentration of the target protein in a clean system, avoiding the complexity of native tissue preparations.
-
Radioligand: [³H]WIN 35,428 is a high-affinity, selective radioligand for DAT, making it ideal for competitive binding assays.[21]
-
Non-Specific Binding: A high concentration of a potent DAT inhibitor (e.g., GBR-12909) is used to define non-specific binding—the portion of radioligand signal not associated with the specific DAT target. This is critical for calculating accurate specific binding.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT to ~90% confluency.
-
Wash cells with ice-cold PBS and scrape into a homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and determine the protein concentration via a BCA assay.[21]
-
-
Assay Setup (96-well plate):
-
To triplicate wells, add 50 µL of the appropriate solution:
-
Total Binding: Binding buffer.
-
Non-Specific Binding (NSB): 10 µM GBR 12909 (final concentration).
-
Test Compound: Serial dilutions of 3-(4-Methylphenyl)piperidine or benchmark ligands.
-
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (~20-50 µg protein/well).
-
-
Incubation & Harvesting:
-
Incubate the plate at 4°C for 120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[21]
-
-
Data Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Dopamine Uptake Assay (Functional Inhibition)
This assay measures the functional ability of a compound to block the reuptake of dopamine into presynaptic terminals (synaptosomes), providing a measure of its inhibitory potency (IC₅₀).
Causality Behind Experimental Choices:
-
Synaptosomes: These are isolated, sealed nerve terminals prepared from brain tissue (typically the striatum, which is rich in DAT). They contain all the necessary machinery for neurotransmitter uptake and serve as a more physiologically relevant model than simple cell lines.[22][23]
-
Radiolabeled Substrate: [³H]Dopamine is used as the tracer to directly measure the transport activity of DAT.
-
Assay Conditions: The incubation is performed at 37°C to ensure the transporter is functionally active but is kept brief (5 minutes) to measure the initial rate of uptake, avoiding complexities of substrate metabolism or efflux.
Experimental Workflow Diagram:
Caption: Workflow for a synaptosomal dopamine uptake assay.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Rapidly dissect the striatum from a rodent brain and place it in an ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[22]
-
Homogenize the tissue with a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.
-
Collect the supernatant and centrifuge at 16,000 x g for 20 min at 4°C to pellet the crude synaptosomes.[23]
-
Gently resuspend the pellet in a Krebs-Ringer-HEPES uptake buffer (containing, e.g., 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4).[22][23]
-
-
Uptake Assay:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes. Pre-incubate at 37°C for 10 minutes.
-
Add varying concentrations of the test compound (or vehicle for control) to the tubes. For non-specific uptake, add a saturating concentration of a DAT inhibitor like nomifensine (10 µM).[21] Incubate for another 10-20 minutes.
-
Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate for exactly 5 minutes at 37°C with gentle shaking.[22]
-
-
Termination and Quantification:
-
Terminate the reaction by adding 1 mL of ice-cold uptake buffer, followed immediately by rapid filtration over glass fiber filters.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).
-
Plot the percent inhibition of specific uptake versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
This guide establishes a framework for evaluating 3-(4-Methylphenyl)piperidine and its analogs as selective DAT inhibitors. The representative analog demonstrates a moderate DAT binding affinity, intermediate between the highly potent Vanoxerine and the atypical ligand Modafinil. This profile is intriguing, as it may balance therapeutic efficacy with a reduced potential for abuse and other side effects associated with high-potency DAT blockade.
The provided protocols for radioligand binding and synaptosomal uptake assays represent the gold-standard in vitro methods for a comprehensive pharmacological characterization. For researchers in drug development, the logical next steps for this compound class would be:
-
Full Selectivity Profiling: Quantify the Kᵢ values for SERT and NET to confirm the selectivity suggested by preliminary data.
-
Functional Characterization: Perform the dopamine uptake assay to determine the functional potency (IC₅₀) and confirm that binding affinity translates to transport inhibition.
-
In Vivo Studies: Advance promising candidates to behavioral pharmacology models to assess their effects on locomotor activity and their potential for reinforcement, which are key indicators of abuse liability.[8]
By systematically benchmarking novel compounds like 3-(4-Methylphenyl)piperidine against well-understood ligands, the scientific community can more effectively identify and develop the next generation of safer and more effective neuromodulatory therapeutics.
References
-
Morón, J. A., et al. (2016). Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of Nonhuman Primate Studies and Clinical Trials. Pharmacological Reviews. [Link]
-
MediSearch. How does Modafinil target the dopamine transporter?. MediSearch. [Link]
-
Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology. [Link]
-
Volkow, N. D., et al. (2009). Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. Frontiers in Neuroscience. [Link]
-
Hiranita, T., et al. (2014). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Journal of Experimental Pharmacology. [Link]
-
JoVE. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]
-
NCBI Bookshelf. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]
-
Reith, M. E., et al. (2001). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Medicinal Chemistry. [Link]
-
Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Kish, S. J., et al. (2014). In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [18F]FE-PE2I. Neuropsychopharmacology. [Link]
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [Link]
-
DeepDyve. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [Link]
-
JoVE. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. [Link]
-
VCU Scholars Compass. Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]
-
PubMed. In Vivo Activity of Modafinil on Dopamine Transporter Measured With Positron Emission Tomography and [¹⁸F]FE-PE2I. PubMed. [Link]
-
Chen, Y., et al. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences. [Link]
-
Heikkila, R. E., et al. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods. [Link]
-
Kostic-Rajacic, A., et al. (1998). Synthesis and dopaminergic features of six novel 3-arylpiperidines. Bollettino Chimico Farmaceutico. [Link]
-
Devilbiss, D. M., et al. (2012). A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder. Neuropsychopharmacology. [Link]
-
Grokipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Grokipedia. [Link]
-
ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]
-
Müller, T. (2021). Dopamine reuptake inhibitors in Parkinson's disease. Journal of Experimental Pharmacology. [Link]
-
PubMed. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. [Link]
-
Meltzer, P. C., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. [Link]
-
PubChem. Vanoxerine. PubChem. [Link]
-
Schlessinger, A., et al. (2015). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of Nonhuman Primate Studies and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medisearch.io [medisearch.io]
- 17. academic.oup.com [academic.oup.com]
- 18. In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 23. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)piperidine Hydrochloride in a Laboratory Setting
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Methylphenyl)piperidine hydrochloride, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each critical step. Our objective is to empower your laboratory personnel with the expertise to handle this compound's entire lifecycle with confidence and precision.
Hazard Profile: Understanding the Risks
The first principle of safe chemical handling is a thorough understanding of the potential hazards. Based on data from analogous compounds like piperidine hydrochloride and 4-(4-Methylphenyl)piperidine hydrochloride, we can extrapolate the likely hazard profile of this compound.[1][2]
Key Assumed Hazards:
-
Acute Toxicity: Piperidine and its derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] Exposure can lead to immediate health effects.
-
Skin and Eye Damage: These compounds are frequently corrosive or irritant, capable of causing severe skin burns and serious eye damage.[2][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][5]
-
Environmental Hazards: Many piperidine derivatives are noted as being harmful or toxic to aquatic life, sometimes with long-lasting effects. Therefore, release into the environment must be strictly avoided.[6][7]
The following table summarizes the anticipated hazard classifications for this compound, based on data from closely related compounds.
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 | Piperidine hydrochloride is classified as toxic if swallowed.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | 4-(4-Methylphenyl)piperidine hydrochloride is listed as causing skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | H319/H318 | Causes serious eye irritation.[2] Piperidine itself causes severe eye damage. |
| STOT - Single Exposure | May cause respiratory irritation. | H335 | 4-Methylenepiperidine hydrochloride and other derivatives may cause respiratory irritation.[2][5] |
| Aquatic Hazard | Potentially toxic to aquatic life. | H411 | Some piperidine derivatives are toxic to aquatic life with long-lasting effects. |
The First Line of Defense: Personal Protective Equipment (PPE)
Before any handling of this compound for disposal purposes, the correct PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles if there is any risk of splashing or if handling larger quantities.[4][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. It is critical to inspect gloves for any signs of degradation or puncture before each use.[4][8]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn to protect against skin contact.[8] For significant spill response, a full chemical-resistant suit may be necessary.
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH/MSHA-approved respirator with the appropriate cartridges is required.[1][4]
Spill Management: A Plan for Contingencies
Even with meticulous handling, spills can occur. An immediate and correct response is vital to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before approaching the spill, don the full PPE detailed in the section above.
-
Containment: For liquid spills, cover with a non-flammable absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[6] For solid spills, carefully sweep up the material to avoid creating dust.[1][4]
-
Collection: Carefully scoop the contained material and spilled substance into a designated, sealable, and appropriately labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and plenty of water.[6] Collect the cleaning materials and water for disposal as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined in the next section.
The Core Directive: Proper Disposal Procedures
The disposal of this compound is governed by strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] Improper disposal can lead to significant environmental damage and severe penalties.[9]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]
Step-by-Step Disposal Protocol:
-
Waste Identification: this compound must be classified as a hazardous waste due to its potential toxicity and irritant properties.[11]
-
Container Selection: Use only chemically compatible and leak-proof containers for waste accumulation.[9] High-density polyethylene (HDPE) containers are generally a good choice. The container must be in good condition, free from damage or deterioration.[9]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[12]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[9] Store this waste away from strong oxidizing agents, strong acids, and bases.[1] Use secondary containment to mitigate the risk of accidental mixing.
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area must be under the control of laboratory personnel.
-
Arrange for Professional Disposal: The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are trained and equipped to transport and dispose of the chemical in compliance with all regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025).
- University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- PubChem. Piperidine.
- Medical Laboratory Observer. (2019).
- American Chemical Society.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- ChemicalBook. 3-methyl-4-(4-methylphenyl)piperidine hydrochloride.
- ASTM International. (2021).
- ChemicalBook. 3-(4-METHYLPHENYL) PIPERIDINE HYDROCHLORIDE.
- BenchChem. (2025). Proper Disposal of 3-[(4- Methylphenyl)methyl]piperidine: A Step-by-Step Guide.
- Penta chemicals. (2024).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2023).
- Fisher Scientific.
- Santa Cruz Biotechnology. This compound.
- Fisher Scientific. (2015).
- CymitQuimica. Piperidine, 3-[(4-fluoro-2-methylphenyl)methyl]-, hydrochloride (1:1).
- BenchChem. (2025).
- BenchChem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- Chemos GmbH & Co.KG. (2019).
- CymitQuimica. (2024). Safety Data Sheet - 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride.
- Maybridge. (2022). Safety Data Sheet - 4-Methylenepiperidine hydrochloride.
- ChemicalBook. (2023). 4-(4-Methylphenyl)
- PubChem. 3-(4-Methylbenzyl)piperidine hydrochloride.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- CDH Fine Chemical.
- Carl ROTH. (2025).
- ResearchGate. (2014).
- Google Patents. (2011).
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-(4-Methylphenyl)piperidine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. biosynth.com [biosynth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. store.astm.org [store.astm.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
A Researcher's Guide to Personal Protective Equipment for Handling 3-(4-Methylphenyl)piperidine hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 3-(4-Methylphenyl)piperidine hydrochloride. While comprehensive data for this specific molecule may be limited, established principles and data from closely related piperidine derivatives dictate that it be handled with a high degree of caution. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of proactive safety and trust in our procedures.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the potential risks is the foundational step for implementing effective protection. Based on data from piperidine and its analogs, this compound should be presumed to pose significant health risks. The primary hazards stem from its potential toxicity and corrosivity, characteristic of secondary amine compounds.
Key hazards associated with piperidine derivatives include:
-
Toxicity: These compounds can be toxic if they come into contact with skin or are inhaled, and harmful if swallowed.[1][2][3] Skin absorption can be a significant route of exposure.[4]
-
Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[1][2][3]
-
Irritation: Inhalation may lead to respiratory irritation.[5][6][7]
These risks are summarized in the table below, forming the logical basis for the stringent PPE requirements that follow.
| Hazard Classification | Description | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2][8] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1][2][3] |
| Acute Toxicity (Inhalation) | Fatal or toxic if inhaled. | [1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][3][4][9] |
| Respiratory Irritation | May cause respiratory irritation. | [5][6][7] |
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All operations should, at a minimum, be conducted within a certified chemical fume hood to utilize engineering controls as the primary line of defense.[5][10]
Eye and Face Protection
Because of the severe and potentially irreversible eye damage piperidine compounds can cause, eye protection is non-negotiable.[3][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-volume, low-splash-risk tasks.
-
Standard Operation: Indirect-vent, splash-resistant chemical goggles are required for most benchtop activities, including preparing solutions and running reactions.[4][6]
-
High-Risk Operations: A full-face shield worn over chemical goggles is mandatory when handling large quantities, during heated reactions, or any situation with an elevated risk of splashes or aerosol generation.[4][8]
Hand Protection
The skin is a primary route for toxic exposure to piperidine derivatives.[4] Therefore, robust hand protection is critical.
-
Glove Type: Use chemically resistant gloves. Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility chart for the specific chemical and breakthrough time.[1][2][11]
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[2]
-
Technique: For extended operations or when handling concentrated material, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.
Body Protection
Accidental spills can happen, and protective clothing provides the last barrier between the chemical and your body.
-
Standard Attire: A clean, flame-resistant laboratory coat, fully buttoned, is required for all work with this compound.[4][10]
-
Enhanced Protection: For tasks with a higher risk of significant spills, a chemically resistant apron over the lab coat provides an additional layer of safety.
Respiratory Protection
While a chemical fume hood is the primary method for controlling airborne exposure, supplementary respiratory protection may be necessary in specific situations.
-
Standard Operation: Work should be performed in a properly functioning chemical fume hood to keep airborne concentrations below exposure limits.[5][10]
-
Emergency or High-Risk Scenarios: In the event of a large spill, inadequate ventilation, or when generating fine dust or aerosols outside of a contained system, a NIOSH-approved respirator is required.[4][10][12] The specific cartridge type should be selected based on a formal risk assessment.
The following table provides a quick-reference guide for PPE based on common laboratory tasks.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Goggles | Nitrile Gloves | Lab Coat | Fume Hood (required) |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat | Fume Hood (required) |
| Reaction Monitoring/Work-up | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Fume Hood (required) |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemically Resistant Suit/Apron | NIOSH-Approved Respirator |
Operational Protocols: From Lab Bench to Disposal
Correctly using PPE is as important as selecting it. The following workflows ensure that the protective barrier remains intact from the beginning of your experiment to the final disposal of waste.
Donning PPE: A Deliberate Sequence
The order in which you put on PPE is designed to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Wash Hands: Begin with clean hands to avoid contaminating the inside of your PPE.
-
Don Lab Coat: Put on your lab coat and fasten it completely.
-
Don Eye/Face Protection: Put on your chemical goggles and, if required, your face shield.
-
Don Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.
Doffing PPE: The Critical Decontamination Path
Removing PPE correctly is crucial to prevent transferring contaminants from the "dirty" exterior to your skin. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Step-by-Step Doffing Protocol:
-
Remove Gloves: Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove inside. Dispose of them immediately in a designated hazardous waste container.
-
Remove Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward. Place it in the designated location for laundry or disposal.
-
Wash Hands: Perform an initial hand washing.
-
Remove Eye/Face Protection: Handle by the strap or earpieces. Avoid touching the front surface.
-
Wash Hands Thoroughly: Perform a final, thorough hand washing with soap and water.
Emergency Procedures and Disposal
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5][7] If breathing is difficult or stops, call for emergency medical help.[3][5]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE for cleanup (see table above).
-
Contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[10][11] Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8][10]
-
Ventilate the affected area.[11]
-
Prevent spilled material from entering drains or waterways.[9][11][12]
Waste Disposal: All contaminated materials, including used gloves, wipes, absorbent materials, and empty containers, must be treated as hazardous waste.
Dispose of all waste in accordance with local, regional, and national regulations.[3][7][13] Never dispose of this chemical or its contaminated materials down the drain.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
WorkSafe. (2022). Piperidine. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. Retrieved from [Link]
-
AOBChem. (2021). Safety Data Sheet: 1-(4-Chloro-2-methylphenyl)piperidine. Retrieved from [Link]
-
Maybridge. (2022). Safety Data Sheet: 4-Methylenepiperidine hydrochloride. Retrieved from [Link]
-
XiXisys. (n.d.). Safety Data Sheet: 2-[(4-methylphenyl)methyl]piperidine,hydrochloride. Retrieved from [Link]
-
Penta chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. aobchem.com [aobchem.com]
- 6. biosynth.com [biosynth.com]
- 7. 4-(4-Methylphenyl)piperidine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com [carlroth.com]
- 12. isotope.com [isotope.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
